GSK 4027
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFGXCWAWRULT-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK4027: A Technical Guide to a Selective PCAF/GCN5 Bromodomain Chemical Probe
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), two closely related histone acetyltransferases (HATs). These enzymes play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby modulating gene expression. Their dysregulation has been implicated in a variety of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of GSK4027 for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
GSK4027 functions as a competitive inhibitor of the PCAF/GCN5 bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on other proteins, a key mechanism for the recruitment of transcriptional machinery to specific genomic loci. By occupying the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK4027 prevents their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions inhibits the recruitment of PCAF/GCN5-containing complexes to chromatin, thereby modulating the transcription of target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK4027, demonstrating its high potency and selectivity.
Table 1: In Vitro Potency of GSK4027
| Target | Assay | Value | Reference |
| PCAF | TR-FRET pIC50 | 7.4 ± 0.11 | [1] |
| PCAF | BROMOscan pKi | 8.9 | [1] |
| GCN5 | BROMOscan pKi | 8.9 | [1] |
| PCAF | NanoBRET pIC50 | 7.2 | [1] |
Table 2: Selectivity Profile of GSK4027
| Target | Assay | Value (pIC50) | Selectivity vs. PCAF/GCN5 | Reference |
| BRD4 BD1 | TR-FRET | < 4.3 | >1000-fold | [1] |
| BRD9 | TR-FRET | 5.1 ± 0.08 | ~200-fold | [1] |
| BET Family | BROMOscan | - | ≥18,000-fold | |
| Wider Bromodomain Families | BROMOscan | - | ≥70-fold |
Signaling Pathways
PCAF and GCN5 are integral components of large multi-protein complexes that act as transcriptional co-activators. They are involved in numerous signaling pathways that regulate cell growth, differentiation, and immune responses.
Caption: Overview of PCAF/GCN5 signaling pathways and the inhibitory action of GSK4027.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of GSK4027 to the PCAF bromodomain in a competitive binding format.
Materials:
-
Recombinant PCAF bromodomain (tagged, e.g., with His or GST)
-
Biotinylated acetylated histone peptide ligand
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin-labeled anti-tag antibody (acceptor fluorophore)
-
GSK4027
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of GSK4027 in assay buffer.
-
In a 384-well plate, add the GSK4027 dilutions.
-
Add a pre-mixed solution of the PCAF bromodomain and the biotinylated histone peptide to each well.
-
Add a pre-mixed solution of Europium-labeled streptavidin and allophycocyanin-labeled anti-tag antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a suitable wavelength (e.g., 320 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the GSK4027 concentration to determine the pIC50.
Caption: Workflow for the TR-FRET competitive binding assay.
BROMOscan® Assay
BROMOscan® is a competition binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain. The amount of bromodomain bound to the ligand-functionalized beads is measured by qPCR. This assay is used to determine the selectivity of GSK4027 against a panel of bromodomains.
General Protocol Outline:
-
Bromodomain-tagged T7 phage is incubated with a compound of interest (GSK4027).
-
The mixture is then added to wells containing an immobilized ligand for the bromodomain.
-
After an equilibration period, the unbound phage is washed away.
-
The amount of bound phage is quantified by qPCR of the T7 phage DNA.
-
The results are compared to a control (DMSO) to determine the percent of binding inhibition.
-
Binding constants (Ki) are calculated from the dose-response curves.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to quantify the engagement of GSK4027 with the PCAF bromodomain in a cellular environment.
Materials:
-
HEK293 cells
-
Expression vectors for PCAF-NanoLuc® fusion protein and HaloTag®-Histone H3.3 fusion protein
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
GSK4027
-
Opti-MEM® I Reduced Serum Medium
-
96-well white plates
Procedure:
-
Co-transfect HEK293 cells with the PCAF-NanoLuc® and HaloTag®-Histone H3.3 expression vectors.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
Dispense the cells into a 96-well white plate.
-
Add serial dilutions of GSK4027 to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
-
Calculate the NanoBRET™ ratio and plot against the GSK4027 concentration to determine the cellular pIC50.
Caption: Workflow for the NanoBRET™ target engagement assay.
Conclusion
GSK4027 is a valuable research tool for investigating the biological roles of the PCAF and GCN5 bromodomains. Its high potency and selectivity make it suitable for use in a variety of in vitro and cellular assays to probe the function of these epigenetic regulators in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this chemical probe.
References
GSK4027: A Technical Guide to a Selective PCAF/GCN5 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK4027 is a potent, cell-permeable, and highly selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and General Control Nonderepressible 5 (GCN5, also known as KAT2A).[1][2] These lysine acetyltransferases (KATs) are key epigenetic regulators implicated in various diseases, including cancer and inflammatory conditions. This document provides a comprehensive technical overview of GSK4027, including its biochemical and cellular activity, selectivity profile, and detailed protocols for key experimental assays. Furthermore, it illustrates the core signaling pathways influenced by PCAF/GCN5 inhibition.
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins has been a major focus of epigenetic drug discovery. However, the development of selective inhibitors for other bromodomain-containing proteins is crucial for dissecting their specific biological roles and exploring new therapeutic avenues. PCAF and GCN5 are homologous KATs that play critical roles in transcriptional regulation by acetylating histone and non-histone proteins.[3] Their bromodomains recognize acetylated lysine residues, tethering the enzyme complexes to chromatin and facilitating gene activation. Dysregulation of PCAF and GCN5 activity has been linked to the progression of various cancers and inflammatory diseases.[2]
GSK4027 emerged from a medicinal chemistry effort to develop a potent and selective chemical probe for the PCAF/GCN5 bromodomains.[1] Its high selectivity against the BET family (≥18,000-fold) and other bromodomain families (≥70-fold) makes it an invaluable tool for elucidating the specific functions of PCAF and GCN5 in cellular processes.[2] This guide summarizes the key quantitative data for GSK4027 and provides detailed methodologies for its characterization.
Quantitative Data Summary
The inhibitory activity and selectivity of GSK4027 have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of GSK4027
| Target | Assay Type | Value | Reference |
| PCAF | BROMOscan | Kᵢ = 1.4 nM | [2] |
| GCN5 | BROMOscan | Kᵢ = 1.4 nM | [2] |
| PCAF | TR-FRET | pIC₅₀ = 7.4 (40 nM) | [2] |
Table 2: Cellular Potency of GSK4027
| Target | Assay Type | Cell Line | Value | Reference |
| PCAF | NanoBRET | HEK293 | pIC₅₀ = 7.2 (60 nM) | [2] |
Table 3: Selectivity Profile of GSK4027 (BROMOscan)
| Bromodomain Family | Representative Member | Selectivity Fold (vs. PCAF/GCN5) | Reference |
| BET | BRD4 | >18,000 | [2] |
| Other Families | BRPF1, BRD1, FALZ | >70 | [2] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize GSK4027 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding of GSK4027 to the PCAF bromodomain by competing with a fluorescently labeled ligand.
Materials:
-
Recombinant PCAF bromodomain protein
-
Fluorescently labeled bromodomain ligand (e.g., a biotinylated histone peptide)
-
Europium-labeled streptavidin (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
GSK4027 compound serial dilutions
-
384-well low-volume black plates
Procedure:
-
Prepare a master mix of the PCAF bromodomain protein and the biotinylated histone peptide ligand in assay buffer.
-
Add the master mix to the wells of a 384-well plate.
-
Add serial dilutions of GSK4027 or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 30 minutes.
-
Prepare a detection mix containing Europium-labeled streptavidin and the streptavidin-conjugated acceptor fluorophore in assay buffer.
-
Add the detection mix to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
BROMOscan® Ligand Binding Assay
This competitive binding assay quantifies the interaction of GSK4027 with a panel of bromodomains.
Methodology: The BROMOscan® assay is a proprietary competition binding assay performed by DiscoverX (now part of Eurofins Discovery). The general principle involves:
-
Test compounds are incubated with DNA-tagged bromodomain proteins.
-
The mixture is added to wells containing an immobilized, proprietary bromodomain ligand.
-
The amount of bromodomain protein bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.
-
A competition curve is generated by measuring the displacement of the tagged bromodomain from the immobilized ligand at various concentrations of the test compound.
-
The dissociation constant (Kᵢ) is calculated from the competition curve.
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay measures the ability of GSK4027 to engage the full-length PCAF protein inside cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-PCAF fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer)
-
Nano-Glo® Live Cell Reagent
-
GSK4027 compound serial dilutions
-
384-well white plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 30 minutes at 37°C.
-
Dispense the cell suspension into a 384-well white plate.
-
Add serial dilutions of GSK4027 or DMSO to the wells.
-
Incubate for 90 minutes at 37°C.
-
Add Nano-Glo® Live Cell Reagent to all wells.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET™ 618, ~618 nm) emission wavelengths.
-
Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PCAF/GCN5 and the general workflows of the experimental assays described.
Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.
Caption: Workflow for the TR-FRET biochemical assay.
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Conclusion
GSK4027 is a well-characterized, potent, and selective chemical probe for the bromodomains of PCAF and GCN5. Its favorable properties, including cell permeability and high selectivity over other bromodomain families, make it an essential tool for investigating the biological functions of these important epigenetic regulators. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing GSK4027 to explore the therapeutic potential of targeting PCAF and GCN5 in diseases such as cancer and inflammation.
References
- 1. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. KAT tales: Functions of Gcn5 and PCAF lysine acetyltransferases in SAGA and ATAC - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action: Inhibition of H3K27 Demethylases
An In-depth Technical Guide to the Role of GSK-J4 in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GSK-J4, a selective small molecule inhibitor, and its pivotal role in the epigenetic regulation of gene transcription. We will delve into its core mechanism of action, summarize key quantitative data, detail its influence on critical signaling pathways, and provide methodologies for essential experiments.
GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1.[1] Its primary mechanism of action is the potent and selective dual inhibition of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A) .[2][3] These enzymes are responsible for removing the di- and tri-methyl groups from lysine 27 on histone H3 (H3K27me2/3).[2] The H3K27me3 mark is a canonical feature of facultative heterochromatin and is strongly associated with transcriptional repression, or gene silencing.[4]
By inhibiting JMJD3 and UTX, GSK-J4 prevents the demethylation of H3K27, leading to an accumulation of the repressive H3K27me3 mark at the promoter regions of target genes.[4][5] This increase in methylation tightens the chromatin structure, preventing the binding of transcription factors and effectively silencing gene expression.[6] This action makes GSK-J4 a critical tool for studying the epigenetic control of gene expression and a potential therapeutic agent in diseases characterized by aberrant epigenetic modifications, such as cancer.[4][7]
Caption: Core mechanism of GSK-J4 action.
Quantitative Data Summary
The efficacy of GSK-J4 has been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative metrics.
| Target Enzyme/Process | IC50 Value (µM) | Cell/System | Reference |
| JMJD3/KDM6B | 8.6 | Biochemical Assay | [2] |
| UTX/KDM6A | 6.6 | Biochemical Assay | [2] |
| LPS-induced TNF-α Production | ~9.0 | Human Primary Macrophages | [1][2][3] |
| Experimental Model | GSK-J4 Concentration | Observed Effect | Reference |
| Mouse Podocytes | 5 µM for 48 hours | Increased H3K27me3 levels | [2] |
| NIH3T3 Cells | 30 µM for 24 hours | ~90% decrease in Shh-induced Gli1 expression | [8] |
| Mantle Cell Lymphoma (MCL) Cells | Varies (Dose-dependent) | Reduced adhesion to stromal cells | [9] |
| Glioma Cells (U87 & U251) | Varies (Dose- and time-dependent) | Inhibition of cell proliferation and migration | [5] |
| Diabetic Mice (STZ-induced) | N/A | Reduced proteinuria and glomerulosclerosis | [6][10] |
Modulation of Signaling Pathways
GSK-J4's impact on the epigenetic landscape influences several critical signaling pathways involved in cell fate, inflammation, and oncogenesis.
NF-κB Signaling Pathway
In mantle cell lymphoma (MCL), the adhesion of cancer cells to stromal cells elevates KDM6B levels. KDM6B removes the repressive H3K27me3 mark at the promoter regions of NF-κB genes, leading to their expression. GSK-J4 blocks this process, preventing NF-κB activation and subsequently reducing the adhesion and survival of MCL cells.[9]
Caption: GSK-J4 inhibits adhesion-induced NF-κB signaling.
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic hedgehog (Shh) pathway is crucial for development and is often dysregulated in cancers like medulloblastoma.[8] Activation of the Shh pathway normally induces the expression of target genes such as Gli1. This induction requires JMJD3 to demethylate H3K27me3 at the Gli1 promoter. Treatment with GSK-J4 prevents this demethylation, increases H3K27me3 levels at the Gli1 promoter, and subsequently blocks Shh signaling and inhibits cancer cell growth.[8]
Caption: GSK-J4 blocks Shh signaling via H3K27me3 modulation.
Experimental Protocols & Workflows
Investigating the effects of GSK-J4 involves a range of molecular biology techniques. Below is a generalized experimental workflow and detailed protocols for key assays.
General Experimental Workflow
Caption: Workflow for analyzing GSK-J4's molecular effects.
Western Blot for H3K27me3 Levels
This protocol is used to determine changes in global H3K27me3 levels following GSK-J4 treatment.[2][11]
-
Cell Treatment: Plate cells (e.g., HeLa, U87 glioma, or mouse podocytes) and allow them to adhere. Treat cells with the desired concentration of GSK-J4 (e.g., 5-10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with a whole-cell extract buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Alternatively, for specific histone analysis, perform an acid extraction protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Rabbit anti-H3K27me3) overnight at 4°C.
-
Incubate with a primary antibody against a loading control, such as total Histone H3 or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the relative changes in H3K27me3 levels, normalized to the loading control.[12]
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to measure the enrichment of the H3K27me3 mark at specific gene promoters.[8][13]
-
Cell Treatment and Cross-linking:
-
Treat cells with GSK-J4 or DMSO as described above.
-
Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and nuclei using appropriate lysis buffers.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.
-
Incubate a portion of the sheared chromatin (e.g., 25-50 µg) overnight at 4°C with an antibody specific for H3K27me3. A negative control incubation with a non-specific IgG antibody is essential.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific gene promoter regions of interest (e.g., Gli1, MGMT).
-
Analyze the results using the percent input method or fold enrichment over the IgG control. This will reveal if GSK-J4 treatment leads to an increased abundance of the H3K27me3 mark at the target gene promoter.[14]
-
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling [mdpi.com]
- 10. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cgp.iiarjournals.org [cgp.iiarjournals.org]
The Impact of GSK4027 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK4027 is a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A). By binding to the acetyl-lysine reading domain of these proteins, GSK4027 is expected to disrupt the downstream signaling cascades that are dependent on the recognition of acetylated histone tails. This guide provides a comprehensive overview of GSK4027, its mechanism of action, and its characterized effects. While direct, quantitative data on the global or locus-specific changes in histone acetylation upon GSK4027 treatment are not extensively detailed in the public domain, this document outlines the established biochemical and cellular engagement of GSK4027 with its targets and provides detailed protocols for investigating its downstream effects on histone modifications.
Introduction to GSK4027 and its Targets
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The GNAT family of HATs, which includes PCAF and GCN5, are responsible for acetylating specific lysine residues on histone tails, a mark that is generally associated with a more open chromatin structure and transcriptional activation.
PCAF and GCN5 contain a bromodomain, a protein module that specifically recognizes and binds to acetylated lysine residues on histones and other proteins. This "reading" function is critical for the recruitment and stabilization of chromatin-modifying complexes at specific genomic loci, thereby propagating and maintaining a transcriptionally active chromatin state.
GSK4027 is a small molecule inhibitor designed to specifically target the bromodomains of PCAF and GCN5. By competitively inhibiting the binding of these bromodomains to acetylated histones, GSK4027 is hypothesized to disrupt the recruitment of PCAF/GCN5-containing complexes to chromatin, thereby modulating gene expression programs that are dependent on these interactions.
Quantitative Data on GSK4027
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of GSK4027.
Table 1: In Vitro Binding Affinity and Potency of GSK4027
| Target | Assay Type | Metric | Value | Reference |
| PCAF | TR-FRET | IC50 | 40 nM | [1] |
| PCAF | BROMOscan | Ki | 1.4 nM | [1] |
| GCN5 | BROMOscan | Ki | 1.4 nM | [1] |
Table 2: Cellular Target Engagement of GSK4027
| Target | Assay Type | Cell Line | Metric | Value | Reference |
| PCAF | NanoBRET | HEK293 | IC50 | 60 nM | [1] |
Table 3: Selectivity Profile of GSK4027
| Off-Target Bromodomain | Assay Type | Metric | Selectivity vs. PCAF/GCN5 | Reference |
| BET Family | - | - | ≥18,000-fold | [1][2] |
| BRPF3 | BROMOscan | Ki (100 nM) | >70-fold | [1] |
| BRD1 | BROMOscan | Ki (110 nM) | >70-fold | [1] |
| FALZ | BROMOscan | Ki (130 nM) | >70-fold | [1] |
| BRPF1 | BROMOscan | Ki (140 nM) | >70-fold | [1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of GSK4027
The following diagram illustrates the proposed mechanism by which GSK4027 disrupts the function of PCAF/GCN5.
Caption: Proposed mechanism of GSK4027 action.
Experimental Workflow for Assessing Histone Acetylation Changes
This diagram outlines a typical workflow to investigate the downstream effects of GSK4027 on cellular histone acetylation levels.
Caption: Workflow for analyzing histone acetylation changes.
Experimental Protocols
Protocol for Cellular Target Engagement using NanoBRET™ Assay
This protocol is adapted for measuring the displacement of PCAF from histone H3 by GSK4027 in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
Plasmids: NanoLuc®-PCAF and HaloTag®-Histone H3.3
-
HaloTag® NanoBRET™ 618 Ligand
-
GSK4027 and DMSO (vehicle control)
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA-lipid complex by co-transfecting the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids using Lipofectamine™ 2000 in Opti-MEM™, following the manufacturer's instructions.
-
Incubate the cells with the transfection complex for 24 hours at 37°C and 5% CO2.
-
-
Cell Plating for Assay:
-
Harvest the transfected cells and resuspend them in fresh medium.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the recommended concentration.
-
Dispense the cell suspension into a white 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK4027 in assay medium.
-
Add the GSK4027 dilutions and DMSO control to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C and 5% CO2.
-
-
NanoBRET™ Measurement:
-
Add the Nano-Glo® Substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the corrected BRET ratio against the log of the GSK4027 concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol for Western Blot Analysis of Histone Acetylation
Materials:
-
Cells treated with GSK4027 or DMSO
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K14ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction:
-
Lyse the harvested cells and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., anti-H3K14ac) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated histone band to the intensity of the total histone H3 band to account for loading differences.
-
Protocol for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Materials:
-
Cells treated with GSK4027 or DMSO
-
Formaldehyde for crosslinking
-
Lysis and sonication buffers
-
Antibody for the histone mark of interest (e.g., anti-H3K14ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Crosslinking and Chromatin Preparation:
-
Treat cells with formaldehyde to crosslink proteins to DNA.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C and treating with proteinase K.
-
-
DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions enriched for the histone acetylation mark.
-
Compare the enrichment profiles between GSK4027-treated and control samples to identify differential acetylation.
-
Conclusion
GSK4027 is a valuable chemical probe for elucidating the biological roles of the PCAF and GCN5 bromodomains. Its high potency and selectivity make it a suitable tool for investigating the downstream consequences of inhibiting the "reading" of acetylated histone marks by these key epigenetic regulators. While direct evidence of GSK4027's impact on cellular histone acetylation levels is not yet widely published, the experimental protocols provided in this guide offer a clear path for researchers to undertake such investigations. Future studies employing techniques like Western blotting and ChIP-seq are necessary to fully understand how GSK4027 modulates the epigenetic landscape and subsequent gene expression programs.
References
- 1. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 2. The Bromodomain of Gcn5 Regulates Site Specificity of Lysine Acetylation on Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of GSK4027 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A).[1][2] These enzymes are critical epigenetic regulators implicated in a variety of cellular processes, including gene transcription, and their dysregulation is linked to the development and progression of cancer.[1][2] This technical guide provides a comprehensive overview of the preliminary studies of GSK4027, with a focus on its mechanism of action, biochemical and cellular activity, and the signaling pathways it perturbs in the context of cancer. While direct studies on the effects of GSK4027 on cancer cell viability, apoptosis, and cell cycle are limited in publicly available literature, this guide will also explore the known roles of its targets, PCAF and GCN5, in cancer cell lines to infer the potential therapeutic implications of their inhibition.
Core Data Presentation
Table 1: In Vitro and Cellular Potency of GSK4027
| Target/Assay | Assay Type | Value | Notes |
| PCAF (KAT2B) | TR-FRET | pIC50 = 7.4 ± 0.11 | Time-Resolved Fluorescence Resonance Energy Transfer binding competition assay.[1] |
| PCAF (KAT2B) | BROMOscan | Ki = 1.4 nM | Binding assay performed at DiscoverX.[1] |
| GCN5 (KAT2A) | BROMOscan | Ki = 1.4 nM | Binding assay performed at DiscoverX.[1] |
| Cellular Target Engagement (PCAF) | NanoBRET | IC50 = 60 nM | Measured in HEK293 cells.[1][3] |
| Cytotoxicity | Cellular Health Assay | Non-cytotoxic up to 200 µM | Assessed in HEK293 cells by monitoring mitochondrial integrity, nuclear size, and membrane permeability.[1] |
Table 2: Selectivity Profile of GSK4027
| Off-Target Bromodomain | BROMOscan (Ki) | Selectivity vs. PCAF/GCN5 |
| BRPF3 | 100 nM | >70-fold |
| BRD1 | 110 nM | >70-fold |
| FALZ | 130 nM | >70-fold |
| BRPF1 | 140 nM | >70-fold |
| BRD4 | >10,000-fold vs. PCAF | >18,000-fold selectivity over the BET family.[1][2] |
Signaling Pathways
The primary targets of GSK4027, PCAF and GCN5, are integral components of transcriptional regulation and are known to interact with and modulate the activity of key oncogenic and tumor suppressor pathways.
PCAF/GCN5 and c-Myc Signaling
PCAF and GCN5 are critical co-activators for the transcription factor c-Myc, a proto-oncogene that is frequently dysregulated in a wide range of human cancers. By acetylating histones at c-Myc target gene promoters, PCAF and GCN5 facilitate an open chromatin structure, enabling transcriptional activation of genes involved in cell proliferation, growth, and metabolism. Inhibition of PCAF/GCN5 with GSK4027 is hypothesized to disrupt this interaction, leading to the downregulation of c-Myc target genes and subsequent inhibition of cancer cell proliferation.
GSK4027 inhibits PCAF/GCN5, disrupting c-Myc-mediated transcription.
PCAF/GCN5 and p53 Signaling
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. PCAF can directly acetylate p53, which is a critical post-translational modification for p53's transcriptional activity and stability. By inhibiting PCAF, GSK4027 may modulate the p53 pathway, although the net effect (pro- or anti-apoptotic) could be context-dependent and requires further investigation in specific cancer types.
GSK4027 may modulate p53 activity by inhibiting PCAF-mediated acetylation.
Experimental Protocols
TR-FRET Binding Competition Assay
This assay is used to determine the binding affinity of GSK4027 to the PCAF bromodomain.
Materials:
-
Truncated PCAF bromodomain protein
-
Fluorescently tagged bromodomain ligand (e.g., a biotinylated histone peptide and a fluorescently labeled antibody)
-
Europium (Eu) chelate-labeled streptavidin and APC-labeled antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
GSK4027 and control compounds
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of GSK4027 and control compounds in assay buffer.
-
Add a fixed concentration of the PCAF bromodomain protein to each well of the microplate.
-
Add the serially diluted compounds to the wells.
-
Add the fluorescently tagged ligand mixture (e.g., biotinylated peptide, Eu-streptavidin, and APC-antibody) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
The IC50 value is calculated from the dose-response curve of the compound's ability to displace the fluorescent ligand from the bromodomain.
Workflow for the TR-FRET binding competition assay.
BROMOscan® Assay
This is a competitive binding assay to determine the dissociation constant (Ki) of GSK4027 for a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
Procedure (as performed by DiscoverX):
-
Bromodomain proteins are tagged with a unique DNA identifier.
-
An immobilized ligand for the bromodomain is prepared on a solid support.
-
The DNA-tagged bromodomain protein and the test compound (GSK4027) are incubated with the immobilized ligand.
-
Unbound proteins are washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
The Ki value is determined by measuring the concentration of the test compound required to displace 50% of the bound bromodomain.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of GSK4027 to engage its target, PCAF, within living cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-PCAF fusion protein and HaloTag®-Histone H3.3 fusion protein
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
GSK4027 and control compounds
-
96-well or 384-well white, opaque cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.
-
Plate the transfected cells into the multi-well plates.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Add serial dilutions of GSK4027 or control compounds to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the luminescence reaction.
-
Immediately measure the donor emission (NanoLuc®, ~460 nm) and acceptor emission (NanoBRET™ 618, >600 nm) using a plate reader equipped with appropriate filters.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission. The IC50 value is determined from the dose-response curve of GSK4027's ability to disrupt the interaction between PCAF and Histone H3.3.
Workflow for the NanoBRET cellular target engagement assay.
Conclusion and Future Directions
GSK4027 is a highly potent and selective chemical probe for the PCAF/GCN5 bromodomains. Preliminary studies have thoroughly characterized its in vitro and cellular target engagement properties. The established links between PCAF/GCN5 and critical oncogenic pathways, such as c-Myc, suggest that inhibition of these bromodomains is a promising strategy for cancer therapy.
However, a significant gap in the current understanding of GSK4027 is the lack of publicly available data on its effects in a broad range of cancer cell lines. Future studies should focus on:
-
Evaluating the anti-proliferative effects of GSK4027 across a panel of cancer cell lines with varying genetic backgrounds to identify sensitive and resistant populations.
-
Investigating the induction of apoptosis and cell cycle arrest by GSK4027 in sensitive cancer cell lines to elucidate its mechanism of anti-cancer activity.
-
Exploring the detailed impact of GSK4027 on the c-Myc, p53, and NF-κB signaling pathways in a cancer-specific context to validate the proposed mechanisms of action.
Such studies will be crucial in determining the therapeutic potential of targeting PCAF/GCN5 with GSK4027 and in guiding the development of next-generation inhibitors for clinical applications in oncology.
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
An In-depth Technical Guide on the Impact of GSK2606414 on Inflammatory Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanism of action of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), and its profound impact on inflammatory pathways. Through a comprehensive review of preclinical studies, this guide provides quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Introduction
GSK2606414 is a first-in-class, orally bioavailable inhibitor of PERK, a critical mediator of the unfolded protein response (UPR).[1] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, chronic ER stress and sustained PERK activation can lead to inflammation and apoptosis, contributing to the pathology of various diseases, including neurodegenerative disorders and cancer.[1][2] GSK2606414 selectively targets the kinase activity of PERK, thereby modulating downstream signaling events and mitigating the detrimental effects of prolonged ER stress, including the inflammatory response.[2][3]
Mechanism of Action: PERK Inhibition
Under ER stress, PERK autophosphorylates and becomes active. Its primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4).[2] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, detrimentally, apoptosis and inflammation.[2][4] GSK2606414, with an IC50 of 0.4 nM, potently and selectively inhibits the kinase activity of PERK, preventing the phosphorylation of eIF2α and the subsequent downstream events.[5][6]
Impact on Inflammatory Signaling Pathways
PERK activation is intricately linked to inflammatory responses.[3] The PERK-eIF2α-ATF4 axis can induce the expression of pro-inflammatory cytokines and chemokines.[4] Furthermore, PERK can activate the NF-κB pathway, a central regulator of inflammation.[4][7] By inhibiting PERK, GSK2606414 has been shown to suppress ER stress-induced inflammation without compromising normal immune responses.[3]
Quantitative Data on the Effects of GSK2606414
The following tables summarize the quantitative effects of GSK2606414 on key markers of the PERK pathway and inflammatory responses from various in vitro studies.
Table 1: Inhibition of PERK Signaling by GSK2606414
| Cell Line | Treatment Condition | GSK2606414 Concentration | Measured Endpoint | Result | Reference |
| A549 | Transfected with SARS-CoV-2 ORF3a mRNA for 48h | 1000 nM | mRNA levels of PERK axis executioners (e.g., ATF4) | Significant decrease | [8] |
| A549 | Transfected with SARS-CoV-2 ORF3a mRNA for 48h | 1000 nM | Protein expression of PERK, CHOP, PUMA | Reduced expression | [8] |
| Neuro2a (N2A) | High glucose (30 μM) for 24h | 0.5 μM | Phosphorylation of PERK | Significantly reduced (p < 0.001) | [9] |
| Neuro2a (N2A) | High glucose (30 μM) for 24h | 1 μM | Phosphorylation of PERK | Significantly reduced (p < 0.001) | [9] |
| Neuro2a (N2A) | High glucose (30 μM) for 24h | 1 μM | Phosphorylation of eIF2α | Significantly reduced (p < 0.001) | [9] |
Table 2: Attenuation of Inflammatory Markers by GSK2606414
| Cell Line/System | Inflammatory Stimulus | GSK2606414 Concentration | Inflammatory Marker | Result | Reference |
| Astrocytes | ER Stress | Not specified | IL-6, CCL2, CCL20 expression | Reduced expression | [3] |
| A549 | SARS-CoV-2 ORF3a mRNA | 1000 nM | Expression of pro-inflammatory factors | Ameliorated | [8] |
| A549 | SARS-CoV-2 ORF3a mRNA | 1000 nM | Phosphorylation of p65 (NF-κB subunit) and IκBα | Reduced phosphorylation | [8][10] |
| A549 | SARS-CoV-2 ORF3a mRNA | 1000 nM | Secretion of IL-6 and IL-8 | Reduced secretion | [8] |
Detailed Experimental Protocols
Western Blot Analysis for PERK Pathway Proteins
This protocol is a representative method for assessing the phosphorylation and expression levels of key proteins in the PERK signaling pathway.
1. Cell Lysis:
-
Treat cells with GSK2606414 and/or an ER stress inducer for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
RT-qPCR for Inflammatory Cytokine Gene Expression
This protocol outlines the steps to quantify the mRNA levels of inflammatory cytokines.
1. RNA Extraction:
-
Treat cells as described in the Western Blot protocol.
-
Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
GSK2606414 is a powerful research tool for investigating the role of the PERK branch of the unfolded protein response in inflammatory processes. Its high potency and selectivity allow for the precise dissection of PERK-mediated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of PERK inhibition in diseases with an inflammatory component. Further investigation into the in vivo efficacy and safety of GSK2606414 and other PERK inhibitors is warranted to translate these preclinical findings into clinical applications. It is also important to note that some studies have suggested that at certain concentrations, GSK2606414 may have off-target effects, such as inhibiting RIPK1, which should be considered when interpreting results.[7]
References
- 1. GSK2606414 - Wikipedia [en.wikipedia.org]
- 2. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Attenuation of PKR-like ER Kinase (PERK) Signaling Selectively Controls Endoplasmic Reticulum Stress-induced Inflammation Without Compromising Immunological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GSK'4027: A Potent and Selective PCAF/GCN5 Bromodomain Inhibitor for Retroviral Infection Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic strategies against retroviral infections, particularly Human Immunodeficiency Virus (HIV), remains a critical area of research. One promising avenue involves targeting host cellular factors that are essential for the viral life cycle. The histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A) have emerged as key host cofactors in HIV-1 replication. These enzymes, through their bromodomains, play a crucial role in recognizing acetylated lysine residues on both histone and non-histone proteins, including the HIV-1 viral proteins Tat and Integrase. This recognition is a critical step in facilitating viral gene expression and integration into the host genome.
GSK3732402A (GSK'4027) is a potent, cell-permeant, and highly selective chemical probe for the bromodomains of PCAF and GCN5. Its development has provided the scientific community with a valuable tool to investigate the therapeutic potential of targeting these bromodomains in the context of retroviral infection and other diseases. This technical guide provides a comprehensive overview of GSK'4027, including its mechanism of action, quantitative data on its activity, detailed experimental methodologies, and visualization of the relevant signaling pathways.
Mechanism of Action
GSK'4027 functions as a competitive inhibitor of the PCAF/GCN5 bromodomains. The bromodomain is a protein module that specifically recognizes and binds to ε-N-acetylated lysine residues, such as those found on the tails of histone proteins. In the context of HIV-1 infection, the viral trans-activator protein Tat is acetylated at specific lysine residues (e.g., Lys50) by host cell acetyltransferases like p300. This acetylation event creates a binding site for the PCAF bromodomain. The recruitment of PCAF to the HIV-1 long terminal repeat (LTR) promoter via this interaction is crucial for the efficient transcription of the viral genome.[1][2][3] Similarly, the HIV-1 integrase enzyme is also acetylated by GCN5, which enhances its catalytic activity and promotes viral integration.
By binding to the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK'4027 prevents the recognition of acetylated Tat and integrase, thereby inhibiting their functions and ultimately suppressing viral replication. The high selectivity of GSK'4027 for PCAF/GCN5 over other bromodomain-containing proteins, particularly the BET family, makes it a precise tool for dissecting the specific roles of these two acetyltransferases in retroviral biology.
Quantitative Data Presentation
The following tables summarize the in vitro and cellular activity of GSK'4027 from various biochemical and cellular assays.
Table 1: In Vitro Binding Affinity and Potency of GSK'4027
| Target | Assay Type | Value | Reference |
| PCAF | TR-FRET | pIC50: 7.4 ± 0.11 | [4] |
| PCAF | BROMOscan | pKi: 8.9 | [4] |
| PCAF | BROMOscan | Ki: 1.4 nM | [4] |
| GCN5 | BROMOscan | pKi: 8.9 | [4] |
| GCN5 | BROMOscan | Ki: 1.4 nM | [4] |
Table 2: Cellular Target Engagement of GSK'4027
| Cell Line | Assay Type | Target | Value | Reference |
| HEK293 | NanoBRET | Full-length PCAF displacement from Histone H3.3 | pIC50: 7.2 (IC50: 60 nM) | [4] |
Table 3: Selectivity Profile of GSK'4027 against other Bromodomains
| Target | Assay Type | Value (pIC50) | Fold Selectivity vs. PCAF/GCN5 | Reference |
| BRD4 BD1 | TR-FRET | < 4.3 | >1000 | [4] |
| BRD9 | TR-FRET | 5.1 ± 0.08 | ~200 | [4] |
Experimental Protocols
This section outlines the methodologies for the key experiments cited in the characterization of GSK'4027.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of GSK'4027 to the PCAF bromodomain in a competitive binding format.
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2). In this context, a biotinylated histone peptide containing an acetylated lysine is bound to a streptavidin-donor fluorophore conjugate. The PCAF bromodomain, tagged with an acceptor fluorophore, binds to the acetylated peptide, bringing the donor and acceptor into close proximity and generating a FRET signal. When GSK'4027 is introduced, it competes with the acetylated peptide for binding to the PCAF bromodomain, leading to a decrease in the FRET signal in a dose-dependent manner.
Detailed Methodology:
-
Reagents:
-
Recombinant PCAF bromodomain (tagged with an acceptor fluorophore, e.g., GST-tag for antibody-based detection).
-
Biotinylated histone H3 peptide acetylated at a specific lysine residue.
-
Streptavidin-conjugated donor fluorophore (e.g., Terbium cryptate).
-
Anti-GST antibody conjugated to an acceptor fluorophore (if using a GST-tagged bromodomain).
-
GSK'4027 compound dilutions.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Procedure:
-
All reactions are typically performed in a low-volume 384-well plate.
-
Add a fixed concentration of the biotinylated acetylated histone peptide and the streptavidin-donor conjugate to all wells and incubate to allow binding.
-
Add serial dilutions of GSK'4027 or vehicle control (DMSO) to the wells.
-
Add a fixed concentration of the PCAF bromodomain-acceptor conjugate to initiate the competition reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay to reduce background fluorescence.
-
The ratio of acceptor to donor emission is calculated, and the pIC50 is determined by fitting the data to a four-parameter logistic equation.[5][6]
-
BROMOscan® Assay
This is a competitive binding assay used to determine the selectivity and affinity (Ki) of GSK'4027 against a large panel of bromodomains.
Principle: The BROMOscan® technology utilizes a proprietary assay based on the binding of a DNA-tagged bromodomain to an immobilized ligand. Test compounds are added to compete with the immobilized ligand for binding to the bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.[7][8]
Detailed Methodology:
-
Reagents:
-
A panel of DNA-tagged human bromodomains.
-
Immobilized proprietary ligands on a solid support (e.g., beads).
-
GSK'4027 compound dilutions.
-
qPCR reagents.
-
-
Procedure:
-
The DNA-tagged bromodomain of interest is incubated with the immobilized ligand in the presence of varying concentrations of GSK'4027.
-
After an incubation period to allow for binding competition, the unbound bromodomain and compound are washed away.
-
The amount of bromodomain remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
The results are typically reported as the percentage of the bromodomain bound compared to a vehicle control.
-
For Ki determination, a dose-response curve is generated, and the data is fitted to a competitive binding model.[7][9]
-
NanoBRET™ Cellular Target Engagement Assay
This assay is used to quantify the binding of GSK'4027 to its target, PCAF, within living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay relies on energy transfer between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). In this case, full-length PCAF is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the PCAF bromodomain is added to the cells. Binding of the tracer to the NanoLuc®-PCAF fusion protein brings the donor and acceptor into close proximity, resulting in a BRET signal. When GSK'4027 is added, it enters the cells and competes with the tracer for binding to the PCAF bromodomain, causing a dose-dependent decrease in the BRET signal.[10][11][12]
Detailed Methodology:
-
Reagents:
-
HEK293 cells.
-
Expression vector for NanoLuc®-PCAF fusion protein.
-
Expression vector for HaloTag®-Histone H3.3 (as a localization partner).
-
Transfection reagent.
-
NanoBRET™ PCAF tracer.
-
Nano-Glo® substrate.
-
GSK'4027 compound dilutions.
-
Opti-MEM® I Reduced Serum Medium.
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Dispense the cell suspension into a 96-well or 384-well white assay plate.
-
Add the NanoBRET™ PCAF tracer to the cells at a predetermined optimal concentration.
-
Add serial dilutions of GSK'4027 or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.
-
Add the Nano-Glo® substrate to all wells to generate the luminescent signal from the NanoLuc® luciferase.
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the BRET ratio (acceptor emission / donor emission) and determine the pIC50 from the dose-response curve.[10][11][13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PCAF/GCN5 in HIV-1 transcription and a general experimental workflow for evaluating bromodomain inhibitors like GSK'4027.
References
- 1. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor selectivity screening and displacement assays [bio-protocol.org]
- 10. eubopen.org [eubopen.org]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 12. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
An In-depth Technical Guide to the Discovery and Development of GSK4027
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), two closely related histone acetyltransferases (HATs) implicated in various pathological processes, including cancer and inflammation. This document provides a comprehensive technical overview of the discovery, development, and characterization of GSK4027, including detailed experimental protocols, quantitative biochemical and cellular data, and visualization of relevant signaling pathways.
Introduction
The epigenetic regulation of gene expression is a critical cellular process, and its dysregulation is a hallmark of numerous diseases. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby acting as "readers" of the epigenetic code. The bromodomain-containing proteins PCAF (also known as KAT2B) and GCN5 (also known as KAT2A) are key transcriptional co-activators. Their bromodomains are crucial for tethering acetyltransferase-containing complexes to chromatin, leading to histone acetylation and gene activation. The development of selective chemical probes for these bromodomains is essential for dissecting their biological functions and exploring their therapeutic potential.
GSK4027 emerged from a lead optimization program aimed at identifying potent and selective inhibitors of the PCAF/GCN5 bromodomains. It serves as a valuable tool for the scientific community to investigate the biological roles of these epigenetic readers.[1] This guide details the key aspects of its development and characterization.
Discovery and Lead Optimization
GSK4027 was developed through a medicinal chemistry effort that began with a weakly potent and non-selective pyridazinone hit compound.[1] The optimization process focused on improving potency for the PCAF/GCN5 bromodomains while enhancing selectivity against other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family.
Structure-Activity Relationship (SAR) Studies:
The lead optimization process involved systematic modifications of the initial pyridazinone scaffold. Key SAR insights included:
-
Piperidine Substitutions: Exploration of different substituents on the piperidine ring was crucial for enhancing potency and selectivity.
-
Stereochemistry: The specific stereochemistry of the piperidine substituents was found to be critical for optimal binding to the PCAF/GCN5 bromodomains. GSK4027 is the (R,R)-enantiomer, while its corresponding (S,S)-enantiomer, GSK4028, serves as a negative control.[1]
-
Core Modifications: Modifications to the pyridazinone core were investigated to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability.
This iterative process of design, synthesis, and testing led to the identification of GSK4027 as a highly potent and selective chemical probe.
Quantitative Data
The potency, selectivity, and cellular activity of GSK4027 have been extensively characterized using a variety of biochemical and cellular assays.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Assays | ||||
| TR-FRET | PCAF | IC50 | 40 nM | [1] |
| BROMOscan | PCAF | Ki | 1.4 nM | [1] |
| BROMOscan | GCN5 | Ki | 1.4 nM | [1] |
| BROMOscan | BRPF3 | Ki | 100 nM | [1] |
| BROMOscan | BRD1 | Ki | 110 nM | [1] |
| BROMOscan | FALZ | Ki | 130 nM | [1] |
| BROMOscan | BRPF1 | Ki | 140 nM | [1] |
| Cellular Assays | ||||
| NanoBRET | PCAF (in HEK293 cells) | IC50 | 60 nM | [1] |
| Cytotoxicity Assay | - | - | No changes up to 200 µM | [1] |
Selectivity Profile:
GSK4027 demonstrates exceptional selectivity for the PCAF/GCN5 bromodomains. It exhibits over 18,000-fold selectivity against the BET family of bromodomains and over 70-fold selectivity against a wider panel of bromodomains.[1] In a broad panel of 53 biochemical and phenotypic assays, no significant off-target binding was observed at concentrations below 3 µM.[1]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a competitive binding assay used to determine the IC50 of GSK4027 against the PCAF bromodomain.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged PCAF bromodomain. The binding of these two components is detected by the proximity of a Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor), resulting in a FRET signal. Unlabeled GSK4027 competes with the histone peptide for binding to the PCAF bromodomain, leading to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
GST-tagged PCAF bromodomain
-
Biotinylated histone H4 acetylated lysine peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-Allophycocyanin (APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
GSK4027 serially diluted in DMSO.
-
-
Procedure:
-
Add GST-tagged PCAF bromodomain and the biotinylated histone peptide to the wells of a 384-well plate.
-
Add serial dilutions of GSK4027 or DMSO (vehicle control).
-
Incubate at room temperature for 15 minutes.
-
Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the ratio against the logarithm of the GSK4027 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BROMOscan® Assay
This assay, performed by DiscoverX, is a competitive binding assay that quantifies the ability of a compound to displace a ligand from a DNA-tagged bromodomain.
Principle: PCAF or GCN5 bromodomain is fused to a DNA tag. The bromodomain is then incubated with an immobilized ligand. In the presence of a competing compound like GSK4027, the amount of bromodomain bound to the immobilized ligand is reduced. The amount of bound bromodomain is quantified using qPCR of the attached DNA tag.
Methodology:
-
Assay Components:
-
DNA-tagged PCAF or GCN5 bromodomain.
-
Proprietary immobilized ligand.
-
GSK4027.
-
-
Procedure:
-
The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of varying concentrations of GSK4027.
-
After an incubation period to reach equilibrium, unbound bromodomain is washed away.
-
The amount of bound bromodomain is quantified by qPCR.
-
-
Data Analysis:
-
The results are reported as the percentage of the bromodomain bound compared to a DMSO control.
-
The Ki value is determined from the dose-response curve.
-
NanoBRET™ Cellular Target Engagement Assay
This assay is used to measure the engagement of GSK4027 with the full-length PCAF protein in live HEK293 cells.[1]
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand). In this assay, PCAF is fused to NanoLuc®, and histone H3.3 is fused to HaloTag®. The interaction of these two proteins in live cells brings the donor and acceptor into close proximity, resulting in a BRET signal. GSK4027 competes for the acetyl-lysine binding pocket of the PCAF bromodomain, disrupting its interaction with acetylated histones and thus reducing the BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with plasmids encoding for NanoLuc®-PCAF and HaloTag®-Histone H3.3.
-
Cells are cultured for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Transfected cells are harvested and seeded into a 96-well plate.
-
Cells are treated with the HaloTag® NanoBRET® 618 Ligand and incubated to allow for labeling of the HaloTag® fusion protein.
-
Serial dilutions of GSK4027 or DMSO are added to the wells.
-
The NanoBRET® Nano-Glo® Substrate is added to the wells to initiate the luminescent reaction.
-
The plate is immediately read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
The corrected BRET ratio is plotted against the logarithm of the GSK4027 concentration, and the data is fitted to a dose-response curve to determine the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
PCAF/GCN5 in Transcriptional Activation
PCAF and GCN5 are key components of large multi-protein co-activator complexes, such as SAGA. These complexes are recruited to gene promoters by DNA-binding transcription factors. The bromodomain of PCAF/GCN5 recognizes acetylated lysine residues on histones, stabilizing the complex at the promoter. The acetyltransferase activity of PCAF/GCN5 then further acetylates histones, leading to a more open chromatin structure that is permissive for transcription.
References
Biochemical Properties of the GSK4027 Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1] These two closely related histone acetyltransferases (HATs) are multidomain proteins implicated in various cellular processes, including gene transcription, retroviral infection, inflammation, and cancer development.[1] GSK4027 offers a valuable tool for elucidating the specific roles of the PCAF/GCN5 bromodomains in these pathways. This guide provides an in-depth overview of the biochemical properties of GSK4027, including its binding affinity, selectivity, and cellular activity, along with detailed experimental methodologies and relevant signaling pathways.
Core Biochemical Properties
GSK4027 was developed through the optimization of a weakly potent, non-selective pyridazinone hit.[2] The resulting compound exhibits high potency for the PCAF/GCN5 bromodomains, excellent solubility, and cell permeability.[2] A key feature of GSK4027 as a chemical probe is the availability of GSK4028, its enantiomeric negative control, which allows for rigorous assessment of on-target effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK4027's binding affinity, cellular potency, and selectivity.
Table 1: In Vitro Binding Affinity of GSK4027
| Target | Assay | Parameter | Value | Reference |
| PCAF | TR-FRET | pIC50 | 7.4 ± 0.11 | [1] |
| PCAF | TR-FRET | IC50 | 40 nM | [2] |
| PCAF | BROMOscan | Ki | 1.4 nM | [1][2] |
| GCN5 | BROMOscan | Ki | 1.4 nM | [1][2] |
Table 2: Cellular Activity of GSK4027
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293 | NanoBRET | IC50 | 60 nM | [2] |
Table 3: Selectivity Profile of GSK4027
| Bromodomain | Assay | Ki (nM) | Fold Selectivity vs. PCAF/GCN5 | Reference |
| BRPF3 | BROMOscan | 100 | >70 | [2] |
| BRD1 | BROMOscan | 110 | >78 | [2] |
| FALZ | BROMOscan | 130 | >92 | [2] |
| BRPF1 | BROMOscan | 140 | >100 | [2] |
| BET Family | BROMOscan | - | ≥18000 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of the reported findings. Below are generalized protocols for the primary assays used to characterize GSK4027.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a proximity-based assay that measures the binding of GSK4027 to the PCAF bromodomain in a competitive format.
-
Reagents:
-
Truncated PCAF bromodomain protein.
-
Fluorescently tagged bromodomain ligand (tracer).
-
Europium (Eu3+) chelate-labeled antibody against the protein tag (e.g., GST).
-
GSK4027 compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Add the PCAF bromodomain protein and the Eu3+-labeled antibody to the wells of a microplate and incubate.
-
Add GSK4027 at a range of concentrations.
-
Add the fluorescently tagged ligand.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Excite the Europium donor at ~340 nm.
-
Measure the emission at two wavelengths: the donor's emission (~615 nm) and the acceptor's emission (~665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the GSK4027 concentration to determine the IC50 value.
-
BROMOscan Assay
The BROMOscan technology is a competitive binding assay that quantifies the ability of a compound to displace a ligand from a DNA-tagged bromodomain.
-
Principle:
-
Bromodomain proteins are tagged with a unique DNA sequence.
-
The tagged bromodomain is incubated with an immobilized ligand.
-
In the presence of a competing compound (GSK4027), the amount of bromodomain bound to the immobilized ligand is reduced.
-
The amount of bound bromodomain is quantified using quantitative PCR (qPCR) of the DNA tag.[3]
-
-
Procedure (Generalized):
-
Prepare a dilution series of GSK4027.
-
Incubate the DNA-tagged PCAF or GCN5 bromodomain with the immobilized ligand in the presence of GSK4027 or DMSO control.
-
Wash to remove unbound protein.
-
Elute the bound protein-DNA conjugate.
-
Quantify the amount of DNA tag using qPCR.
-
Determine the amount of binding inhibition relative to the DMSO control.
-
Calculate the dissociation constant (Ki) from the dose-response curve.
-
NanoBRET Target Engagement Assay
This assay measures the engagement of GSK4027 with the full-length PCAF protein in living cells.[2]
-
Reagents:
-
HEK293 cells.
-
Plasmid encoding NanoLuc-tagged full-length PCAF.
-
Plasmid encoding Halo-tagged histone H3.3.
-
NanoBRET fluorescent ligand (tracer).
-
GSK4027 compound at various concentrations.
-
Nano-Glo substrate.
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-PCAF and Halo-H3.3 plasmids.
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET tracer to the cells.
-
Add GSK4027 at a range of concentrations.
-
Incubate to allow for compound entry and target engagement.
-
Add the Nano-Glo substrate to measure NanoLuc luminescence (donor emission).
-
Measure the fluorescence of the tracer (acceptor emission).
-
Calculate the NanoBRET ratio.
-
Plot the NanoBRET ratio against the GSK4027 concentration to determine the cellular IC50.
-
Signaling Pathways and Logical Relationships
GSK4027, by inhibiting the bromodomains of PCAF and GCN5, is expected to modulate various signaling pathways where these proteins play a crucial role. The following diagrams illustrate these relationships.
PCAF/GCN5 in Inflammatory Signaling
PCAF and GCN5 are involved in regulating the expression of inflammatory genes. For instance, in response to stimuli like lipopolysaccharide (LPS), these HATs can be recruited to the promoters of pro-inflammatory cytokine genes, leading to their transcription. Inhibition of PCAF/GCN5 bromodomains by GSK4027 is expected to attenuate this response.
References
Methodological & Application
Application Notes and Protocols for GSK4027 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK4027, a potent and selective chemical probe for the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains, in cell culture experiments. Detailed protocols for cell treatment and subsequent downstream analyses are provided to ensure reproducible and reliable results.
Introduction to GSK4027
GSK4027 is a high-affinity antagonist of the PCAF/GCN5 bromodomains, critical readers of acetylated lysine residues on histones and other proteins.[1][2] By inhibiting the binding of these bromodomains to their acetylated targets, GSK4027 disrupts key cellular processes, including gene transcription, making it a valuable tool for studying the biological roles of PCAF and GCN5 in various physiological and pathological contexts, such as cancer and inflammation.[1][2] GSK4027 exhibits high selectivity for PCAF/GCN5 over other bromodomain families, including the BET family.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK4027, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Potency of GSK4027
| Target | Assay Type | Value | Reference |
| PCAF | TR-FRET | IC50 = 40 nM | [1] |
| PCAF | BROMOscan | Ki = 1.4 nM | [1] |
| GCN5 | BROMOscan | Ki = 1.4 nM | [1] |
Table 2: Cellular Potency of GSK4027
| Cell Line | Assay Type | Value | Reference |
| HEK293 | NanoBRET | IC50 = 60 nM | [1] |
Table 3: Selectivity Profile of GSK4027
| Bromodomain Family | Selectivity vs. PCAF/GCN5 | Reference |
| BET Family | ≥18,000-fold | [1] |
| Other Bromodomains | ≥70-fold | [1] |
Signaling Pathway of GSK4027
GSK4027 acts by competitively inhibiting the interaction between the PCAF/GCN5 bromodomains and acetylated lysine (KAc) residues on histone tails and other proteins. This disruption prevents the recruitment of the histone acetyltransferase (HAT) complexes, of which PCAF and GCN5 are key components, to chromatin. The subsequent lack of histone acetylation leads to a more condensed chromatin structure and repression of target gene transcription.
Caption: Mechanism of action of GSK4027.
Experimental Protocols
This section provides detailed protocols for the use of GSK4027 in cell culture, from initial compound handling to downstream analysis.
Preparation of GSK4027 Stock Solution
Materials:
-
GSK4027 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
GSK4027 is soluble in DMSO.[3] To prepare a 10 mM stock solution, dissolve the appropriate amount of GSK4027 powder in DMSO. For example, for 1 mg of GSK4027 (MW: 377.28 g/mol ), add 265.1 µL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[4]
General Cell Culture and Treatment with GSK4027
This protocol provides a general guideline for treating adherent cells with GSK4027. Specific conditions may need to be optimized for different cell lines and experimental goals.
Materials:
-
HEK293, neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2)), or other cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
GSK4027 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)
Procedure:
-
Cell Seeding:
-
Culture cells in a T-75 flask to ~80-90% confluency.
-
Wash cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into the desired plate format at an appropriate density. Recommended seeding densities are provided in Table 4.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Table 4: Recommended Seeding Densities
Plate Format HEK293 Neuroblastoma Lines 96-well 5,000 - 40,000 cells/well 3,000 - 10,000 cells/well 12-well 1.0 x 10⁵ cells/well 0.5 x 10⁵ cells/well 6-well 2.5 x 10⁵ cells/well 1.5 x 10⁵ cells/well -
-
GSK4027 Treatment:
-
The following day, prepare serial dilutions of GSK4027 in complete culture medium from the 10 mM stock solution. A recommended starting concentration range for cellular assays is 50 nM to 1 µM.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest GSK4027 treatment group (typically ≤ 0.1%).
-
Carefully remove the old medium from the wells and replace it with the medium containing the desired concentrations of GSK4027 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Downstream Assays
This assay measures the engagement of GSK4027 with its target (PCAF or GCN5) in live cells.
Protocol: A detailed protocol for the NanoBRET™ assay can be found in the manufacturer's technical manual.[5][6] Briefly, the assay involves transfecting cells with plasmids encoding for a NanoLuc®-tagged bromodomain protein (e.g., PCAF) and a HaloTag®-tagged histone protein.[7] After cell treatment with GSK4027, a fluorescent ligand for the HaloTag® is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. A decrease in the BRET signal indicates displacement of the HaloTag®-histone by GSK4027, confirming target engagement.[7][8]
This colorimetric assay assesses the effect of GSK4027 on cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of GSK4027 concentrations as described in section 2.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay is used to determine the effect of GSK4027 on the levels of specific histone acetylation marks.
Protocol:
-
After treating cells with GSK4027 in a 6-well plate, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel, which is suitable for resolving low molecular weight histone proteins.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of GSK4027 in cell culture.
Caption: A typical experimental workflow.
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eubopen.org [eubopen.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK4027 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] These proteins are histone acetyltransferases (HATs) that play a crucial role in epigenetic regulation and gene transcription.[3][4] The bromodomain of these proteins is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of transcriptional machinery. GSK4027 acts as an antagonist, competitively inhibiting the binding of the PCAF/GCN5 bromodomains to their acetylated targets.[2] This document provides detailed application notes and protocols for the utilization of GSK4027 in cellular assays to investigate the function of PCAF and GCN5. An enantiomer, GSK4028, is available as a negative control.[1][2]
Data Presentation
Table 1: In Vitro and Cellular Potency of GSK4027
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| TR-FRET | PCAF | - | IC50 | 40 nM | [1] |
| BROMOscan | PCAF | - | Ki | 1.4 nM | [1] |
| BROMOscan | GCN5 | - | Ki | 1.4 nM | [1] |
| NanoBRET | PCAF | HEK293 | IC50 | 60 nM | [1] |
Table 2: Selectivity of GSK4027 Against Other Bromodomains
| Bromodomain | Ki (nM) | Selectivity vs. PCAF/GCN5 | Reference |
| BRPF3 | 100 | >70-fold | [1] |
| BRD1 | 110 | >78-fold | [1] |
| FALZ | 130 | >92-fold | [1] |
| BRPF1 | 140 | >100-fold | [1] |
| BET Family | - | ≥18000-fold | [2] |
Signaling Pathway
PCAF and GCN5 are key components of large multiprotein complexes that regulate gene transcription through the acetylation of histones, primarily Histone H3. This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that is accessible to transcription factors and the transcriptional machinery. The bromodomains of PCAF and GCN5 recognize these acetylated lysines, anchoring the complex to chromatin and promoting gene activation. GSK4027, by blocking this interaction, can lead to the suppression of target gene expression.
Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.
Experimental Protocols
NanoBRET™ Cellular Target Engagement Assay for PCAF
This protocol describes how to measure the engagement of GSK4027 with PCAF in live HEK293 cells using the NanoBRET™ technology from Promega. The assay measures the displacement of a fluorescently labeled tracer from a NanoLuc® luciferase-tagged PCAF protein.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 or FuGENE® HD Transfection Reagent
-
Plasmid encoding NanoLuc®-PCAF fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ Tracer
-
GSK4027 and GSK4028 (negative control)
-
White, 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence and BRET signals
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in a 10 cm dish at a density that will result in 80-90% confluency on the day of transfection.[5]
-
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. A recommended starting point is a 1:10 ratio of NanoLuc®-PCAF to HaloTag®-Histone H3.3 plasmid DNA to ensure sufficient acceptor expression.[6]
-
-
Cell Plating for Assay:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™.
-
Plate the cells into a white assay plate at a density of 2 x 10^4 cells per well in a volume of 90 µL.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK4027 and the negative control GSK4028 in Opti-MEM™. A typical concentration range to test would be from 1 nM to 100 µM.
-
Add 10 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
-
Tracer and Substrate Addition:
-
Prepare the NanoBRET™ detection reagent containing the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™ according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals using a plate reader equipped for BRET measurements.[6]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
-
Caption: Experimental workflow for the NanoBRET cellular assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® can be used to verify the direct binding of GSK4027 to PCAF/GCN5 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest (e.g., HEK293, or a cancer cell line with high PCAF/GCN5 expression)
-
GSK4027 and GSK4028
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein extraction and Western blotting or ELISA
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with GSK4027 or GSK4028 at the desired concentration (e.g., 1 µM) for 1-2 hours. Include a vehicle control.
-
-
Cell Harvest and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
-
Heating:
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Precipitation and Detection:
-
Centrifuge the heated samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PCAF or GCN5 in the supernatant by Western blotting or ELISA using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance (for ELISA) for each temperature point.
-
Plot the percentage of soluble protein against the temperature for each treatment condition.
-
Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of GSK4027 compared to the vehicle and GSK4028 controls indicates target engagement.
-
Downstream Target Gene Expression Analysis
To investigate the functional consequences of PCAF/GCN5 bromodomain inhibition by GSK4027, the expression of known PCAF/GCN5 target genes can be analyzed.
Materials:
-
Cell line of interest
-
GSK4027 and GSK4028
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with a dose-range of GSK4027 and GSK4028 for a specific duration (e.g., 24 hours). Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qRT-PCR:
-
Perform quantitative real-time PCR using primers for target genes known to be regulated by PCAF/GCN5 (e.g., genes involved in cell cycle or inflammation).[3]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels of target genes in GSK4027-treated cells to the vehicle and GSK4028-treated controls. A dose-dependent decrease in the expression of target genes would indicate a functional effect of PCAF/GCN5 bromodomain inhibition.
-
Mandatory Visualization
Caption: A generalized workflow for conducting cellular assays with GSK4027.
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gcn5 and PCAF Regulate PPARγ and Prdm16 Expression To Facilitate Brown Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Culture and transfection of HEK293T cells [protocols.io]
- 6. eubopen.org [eubopen.org]
Detailed Application Notes and Protocols for a GSK4027 NanoBRET Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for utilizing the NanoBRET™ Target Engagement (TE) Assay to characterize the intracellular interaction of the chemical probe GSK4027 with its primary targets, the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and General Control Nonderepressible 5 (GCN5, also known as KAT2A).
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of PCAF and GCN5, which are histone acetyltransferases (HATs) implicated in a variety of cellular processes, including transcriptional regulation, retroviral infection, inflammation, and cancer development.[1][2][3] The NanoBRET TE Assay is a powerful tool for measuring compound binding to target proteins within intact cells in real-time. This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon occurring between a NanoLuc® luciferase-tagged protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor).[4] Competitive displacement of the tracer by a test compound, such as GSK4027, results in a quantifiable decrease in the BRET signal, allowing for the determination of intracellular target engagement and affinity.
Principle of the GSK4027 NanoBRET Target Engagement Assay
The NanoBRET TE Assay for GSK4027 is designed to measure the displacement of a fluorescent tracer from the PCAF or GCN5 bromodomain by the unlabeled GSK4027 compound in live cells. The assay typically utilizes cells co-expressing a NanoLuc® luciferase-fused full-length PCAF or GCN5 protein and a HaloTag®-fused histone H3.3 protein. The HaloTag® is then labeled with a fluorescent ligand, creating the energy acceptor. In the absence of a competitor, the binding of the NanoLuc®-PCAF/GCN5 to the fluorescently labeled HaloTag®-Histone H3.3 brings the donor and acceptor into close proximity, resulting in a high BRET signal. When GSK4027 is introduced, it competes with the histone for binding to the PCAF/GCN5 bromodomain, leading to a dose-dependent reduction in the BRET signal.
Quantitative Data Summary
The following table summarizes the binding affinity and selectivity of GSK4027 for PCAF, GCN5, and other bromodomains as determined by various assays.
| Target | Assay Type | Potency (IC50/Ki) | Reference |
| PCAF | TR-FRET | IC50 = 40 nM | [5] |
| PCAF | BROMOscan | Ki = 1.4 nM | [5][6] |
| GCN5 | BROMOscan | Ki = 1.4 nM | [5][6] |
| PCAF | NanoBRET | IC50 = 60 nM | [5][7] |
| BRPF3 | BROMOscan | Ki = 100 nM | [5] |
| BRD1 | BROMOscan | Ki = 110 nM | [5] |
| FALZ | BROMOscan | Ki = 130 nM | [5] |
| BRPF1 | BROMOscan | Ki = 140 nM | [5] |
| BET Family | Various | >18,000-fold selectivity over PCAF/GCN5 | [7] |
Signaling Pathway
PCAF and GCN5 are key transcriptional co-activators that function by acetylating histone and non-histone proteins.[1][2] This acetylation of lysine residues on histone tails generally leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and promoting gene expression.[2] By inhibiting the bromodomain of PCAF/GCN5, GSK4027 prevents the "reading" of these acetylation marks, thereby disrupting the recruitment of transcriptional machinery to target gene promoters. This can lead to the downregulation of genes involved in cell cycle progression, proliferation, and inflammation.[8]
Figure 1: Simplified signaling pathway of PCAF/GCN5 and the inhibitory action of GSK4027.
Experimental Protocols
The following protocols are adapted from standard Promega NanoBRET™ Target Engagement assays and are specifically tailored for the analysis of GSK4027 with PCAF/GCN5.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA:
-
NanoLuc®-PCAF fusion vector (or NanoLuc®-GCN5)
-
HaloTag®-Histone H3.3 fusion vector
-
Transfection carrier DNA (e.g., pGEM®-3Zf(-) Vector)
-
-
FuGENE® HD Transfection Reagent
-
GSK4027 (and negative control GSK4028, if desired) dissolved in DMSO
-
NanoBRET™ Tracer (a cell-permeable fluorescent ligand that binds to the PCAF/GCN5 bromodomain)
-
Tracer Dilution Buffer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates (tissue culture treated for adherent assays)
-
Plate reader capable of measuring luminescence at 450nm and 610nm
Experimental Workflow
Figure 2: Experimental workflow for the GSK4027 NanoBRET Target Engagement Assay.
Detailed Protocol
Day 1: Cell Transfection and Plating
-
Prepare a DNA master mix in Opti-MEM™ containing the NanoLuc®-PCAF (or GCN5) fusion vector and the HaloTag®-Histone H3.3 fusion vector at an optimized ratio (e.g., 1:10 donor to acceptor ratio is a good starting point). Include carrier DNA to bring the total DNA concentration to 10 ng/µL.
-
Add FuGENE® HD Transfection Reagent to the DNA master mix at a 1:3 ratio (µL of reagent to µg of DNA).
-
Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of transfection complexes.
-
While the transfection complex is incubating, resuspend HEK293 cells to a concentration of 2 x 10^5 cells/mL in DMEM + 10% FBS.
-
Add the transfection complex to the cell suspension and mix gently.
-
Dispense the cell suspension into a white, tissue culture-treated 96-well or 384-well assay plate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment and Assay Measurement
-
Prepare serial dilutions of GSK4027 in Opti-MEM™. It is recommended to perform an 11-point dose-response curve, starting from a high concentration (e.g., 100 µM) and performing 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO only).
-
Prepare the NanoBRET™ Tracer solution at the recommended concentration in Opti-MEM™.
-
Add the diluted GSK4027 or vehicle control to the appropriate wells of the assay plate containing the transfected cells.
-
Immediately after adding the compound, add the NanoBRET™ Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Read the plate within 10-20 minutes on a luminometer equipped with filters for donor emission (450nm) and acceptor emission (610nm).
Data Analysis
-
Calculate the Raw BRET Ratio: For each well, divide the acceptor emission value (610nm) by the donor emission value (450nm).
-
BRET Ratio = (Emission at 610nm) / (Emission at 450nm)
-
-
Normalize the Data: Normalize the BRET ratios to the vehicle control (considered 100% engagement) and a control with a saturating concentration of a known inhibitor or no tracer (considered 0% engagement), if available.
-
Generate a Dose-Response Curve: Plot the normalized BRET ratio as a function of the logarithm of the GSK4027 concentration.
-
Determine the IC50: Fit the dose-response curve using a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of GSK4027 required to displace 50% of the tracer from the target protein.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to assess the intracellular activity of GSK4027 against its targets, PCAF and GCN5. This detailed guide offers the necessary protocols and background information to successfully implement this assay, enabling researchers to further investigate the therapeutic potential of targeting these critical epigenetic regulators.
References
- 1. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step TR-FRET Assay Setup with GSK4027
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology widely used in drug discovery for studying molecular interactions, such as protein-protein and protein-ligand binding.[1][2][3][4][5][6] This technique combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence (TRF) detection, which significantly reduces assay interference from background fluorescence and light scattering.[1][7] GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), which are implicated in various diseases, including cancer and inflammatory conditions.[8][9] This document provides a detailed protocol for setting up a TR-FRET assay to measure the inhibitory activity of GSK4027 on the interaction between the PCAF/GCN5 bromodomain and its acetylated histone ligand.
Principle of the TR-FRET Assay
The TR-FRET assay for GSK4027 is a competitive binding assay. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. In this setup, a tagged bromodomain protein (e.g., GST-PCAF) is complexed with a lanthanide-labeled antibody (the donor). A fluorescently labeled ligand that binds to the bromodomain serves as the acceptor. When the donor and acceptor are bound to the bromodomain, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. GSK4027, as an inhibitor, competes with the fluorescent ligand for binding to the bromodomain. An increase in GSK4027 concentration leads to the displacement of the fluorescent ligand, disrupting the FRET and causing a decrease in the acceptor's emission signal.
References
- 1. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 Bromodomain 1 Inhibitor Screening Using A Homogeneous Proximity Assay [bioprocessonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for GSK'963, a RIP1 Kinase Inhibitor for In Vivo Studies
Important Clarification: The compound with available in vivo study data is GSK'963 , a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The requested compound, GSK4027 , is a chemical probe for PCAF/GCN5 bromodomains, and published literature indicates a lack of in vivo validation for it.[1] This document will focus on GSK'963, providing detailed application notes and protocols for its use in in vivo research based on available data.
Application Notes for GSK'963
GSK'963 is a highly potent and selective, chiral small-molecule inhibitor of RIPK1 kinase.[2][3] It is a valuable tool for investigating the role of RIPK1-mediated necroptosis, a form of regulated necrotic cell death, in various pathological conditions. Necroptosis has been implicated in a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.[4]
GSK'963 offers significant advantages over previous RIPK1 inhibitors like Necrostatin-1 (Nec-1), including greater potency and selectivity.[5] It is over 200-fold more potent than Nec-1 and demonstrates exquisite selectivity for RIPK1, with no off-target activity against indoleamine-2,3-dioxygenase (IDO).[5] Furthermore, GSK'963 has an inactive enantiomer, GSK'962, which can be used as a negative control to confirm on-target effects in experiments.[5] The increased in vitro potency of GSK'963 translates to greater efficacy in in vivo models.[5]
Data Presentation
In Vitro Potency and Selectivity of GSK'963
| Assay Type | Cell Line/Target | IC50 | Notes |
| FP binding assay | RIP1 kinase | 29 nM | Cell-free assay.[2][3] |
| Necroptosis Inhibition | Murine L929 cells | 1 nM | Induced by TNF+zVAD.[5][6] |
| Necroptosis Inhibition | Human U937 cells | 4 nM | Induced by TNF+zVAD.[5][6] |
| Kinase Selectivity | 339 other kinases | >10,000-fold selective for RIP1 | Lacks measurable activity against IDO.[2][5] |
In Vivo Efficacy of GSK'963 in a TNF-Induced Sterile Shock Model
| Animal Model | Dosage | Administration Route | Key Findings |
| C57BL/6 mice | 0.2 mg/kg | Intraperitoneal (i.p.) | Significant protection from TNF+zVAD-induced hypothermia.[2][3][5] |
| C57BL/6 mice | 2 mg/kg | Intraperitoneal (i.p.) | Complete protection from TNF+zVAD-induced hypothermia.[2][3][5] |
| C57BL/6 mice | 10 mg/kg | Intraperitoneal (i.p.) | Maintained blood concentrations above the concentration required for 90% inhibition of RIP1 activity for an extended period.[2] |
Experimental Protocols
In Vivo Protocol: TNF-Induced Sterile Shock Model in Mice
This protocol describes the use of GSK'963 to evaluate its protective effects in a model of TNF-induced sterile shock.
Materials:
-
GSK'963
-
Vehicle (e.g., 10% DMSO in 90% corn oil for a clear solution, or 10% DMSO in 90% (20% SBE-β-CD in Saline) for a suspension)[3]
-
Tumor Necrosis Factor (TNF)
-
z-VAD-FMK (a pan-caspase inhibitor)
-
C57BL/6 mice
-
Sterile saline
-
Rectal thermometer
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice to laboratory conditions for at least one week prior to the experiment.
-
GSK'963 Preparation and Administration:
-
Prepare a stock solution of GSK'963 in a suitable vehicle. For a clear solution, dissolve in 10% DMSO and 90% corn oil.[3] For a suspension, dissolve in 10% DMSO and 90% (20% SBE-β-CD in Saline); sonication may be required.[3]
-
Administer GSK'963 via intraperitoneal (i.p.) injection at the desired dosage (e.g., 0.2, 2, or 10 mg/kg).[2][3] Administer the vehicle alone to the control group.
-
-
Induction of Sterile Shock:
-
At a specified time post-GSK'963 administration (based on pharmacokinetic studies, if available), administer a combination of TNF and z-VAD-FMK to induce a lethal shock.
-
-
Monitoring:
-
Monitor the body temperature of the mice at regular intervals using a rectal thermometer. Hypothermia is a key indicator of the shock response.[5]
-
Observe animals for other clinical signs of distress.
-
-
Data Analysis:
-
Compare the changes in body temperature over time between the GSK'963-treated groups and the vehicle-treated control group. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the protective effects.
-
In Vitro Protocol: Inhibition of Necroptosis in Cell Culture
This protocol outlines the procedure for assessing the ability of GSK'963 to inhibit necroptosis in a cell-based assay.
Materials:
-
GSK'963
-
GSK'962 (inactive enantiomer, negative control)
-
Necrostatin-1 (Nec-1, optional positive control)
-
Mouse fibrosarcoma L929 cells or human monocytic U937 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor (TNF)
-
z-VAD-FMK
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed L929 or U937 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of GSK'963, GSK'962, and Nec-1 in cell culture medium.
-
Pre-treat the cells with the compounds for a specified duration (e.g., 30 minutes).[2] Include a vehicle-only control.
-
-
Induction of Necroptosis:
-
Induce necroptosis by adding a combination of TNF and z-VAD-FMK to the wells.
-
-
Incubation: Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement:
-
Measure cell viability using a suitable assay, such as CellTiter-Glo®, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each compound.
-
Mandatory Visualization
Caption: Signaling pathway of TNF-induced necroptosis and inhibition by GSK'963.
Caption: Experimental workflow for the in vivo TNF-induced sterile shock model.
References
- 1. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application of GSK4027 in High-Throughput Screening: A Detailed Guide
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent, cell-permeable, and highly selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5).[1][2][3] These two proteins are histone acetyltransferases (HATs) that play crucial roles in transcriptional regulation, and their dysregulation has been implicated in various diseases, including cancer and inflammatory conditions.[1][2][3][4] GSK4027 acts as an antagonist, inhibiting the binding of the PCAF/GCN5 bromodomains to acetylated lysine residues on histone tails and other proteins.[5] This inhibition disrupts downstream signaling pathways, making GSK4027 a valuable tool for target validation and drug discovery. For robust experimental design, it is recommended to use GSK4028, the inactive enantiomer of GSK4027, as a negative control.[2][5]
Mechanism of Action
GSK4027 specifically targets the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A), which are protein modules responsible for recognizing and binding to acetylated lysine residues.[4][5] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, GSK4027 prevents their interaction with acetylated histones and other cellular proteins. This disruption of protein-protein interactions ultimately modulates gene transcription. The high selectivity of GSK4027 for PCAF/GCN5 over other bromodomain families, particularly the BET family, makes it a superior tool for dissecting the specific biological functions of these two targets.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK4027 based on various in vitro and cellular assays.
Table 1: In Vitro Potency and Selectivity of GSK4027
| Target/Assay | Metric | Value | Reference |
| PCAF (TR-FRET) | pIC50 | 7.4 ± 0.11 | [4] |
| PCAF (TR-FRET) | IC50 | 40 nM | [2] |
| PCAF (BROMOscan) | Ki | 1.4 nM | [2][4] |
| GCN5 (BROMOscan) | Ki | 1.4 nM | [2][4] |
| PCAF (NanoBRET) | IC50 | 60 nM | [2][5] |
| BRD4 BD1 (TR-FRET) | pIC50 | <4.3 | [4] |
| BRD9 (TR-FRET) | pIC50 | 5.1 ± 0.08 | [4] |
| Selectivity over BET family | Fold Selectivity | ≥18,000 | [1][2] |
| Selectivity over other bromodomains | Fold Selectivity | ≥70 | [1][2] |
Table 2: Cellular Activity and Properties of GSK4027
| Parameter | Assay | Value | Reference |
| Cellular Target Engagement (PCAF) | NanoBRET in HEK293 cells | IC50 = 60 nM | [2][5] |
| Cytotoxicity | Cellular health assay | Non-cytotoxic up to 200 µM | [2][5] |
| Recommended Cellular Concentration | - | 50 nM - 1 µM | [5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by GSK4027 and a typical high-throughput screening workflow.
Experimental Protocols
Here are detailed protocols for key experiments involving GSK4027, suitable for a high-throughput screening context.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCAF/GCN5 Inhibition
This biochemical assay measures the ability of a compound to disrupt the interaction between the PCAF/GCN5 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant PCAF or GCN5 bromodomain (tagged, e.g., with GST or His)
-
Biotinylated acetylated histone peptide (e.g., H3K14ac)
-
Europium-labeled anti-tag antibody (e.g., anti-GST-Eu)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)
-
GSK4027 (positive control)
-
GSK4028 (negative control)
-
Test compounds
-
384-well low-volume assay plates (e.g., white or black)
-
TR-FRET plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds, GSK4027, and GSK4028 in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
-
Reagent Preparation: Prepare a master mix of the PCAF/GCN5 bromodomain and the biotinylated acetylated histone peptide in assay buffer at 2x the final concentration.
-
Dispensing Reagents: Add the bromodomain/peptide master mix to the compound plates.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding.
-
Detection Mix: Prepare a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer at 2x the final concentration.
-
Dispensing Detection Mix: Add the detection mix to the assay plates.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This assay measures the displacement of a NanoLuc-tagged PCAF from a Halo-tagged histone H3.3 in live HEK293 cells.[2]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-PCAF and Halo-Histone H3.3
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
GSK4027 (positive control)
-
GSK4028 (negative control)
-
Test compounds
-
White 96-well or 384-well assay plates
-
Luminescence plate reader with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-PCAF and Halo-Histone H3.3 expression vectors.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in white assay plates in Opti-MEM.
-
Compound Treatment: Prepare serial dilutions of test compounds, GSK4027, and GSK4028. Add the compounds to the cells and incubate for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 90 minutes.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Data Acquisition: Read the plates within 10 minutes on a plate reader capable of measuring filtered luminescence. Measure both donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit the data to determine the IC50 values.
GSK4027 is an indispensable tool for studying the biological roles of PCAF and GCN5 bromodomains. Its high potency and selectivity, coupled with good cell permeability, make it ideal for high-throughput screening campaigns aimed at identifying novel inhibitors. The provided protocols offer a starting point for the development and execution of robust and reliable screening assays. The use of the inactive control, GSK4028, is crucial for validating on-target effects and minimizing false positives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
troubleshooting common issues in GSK 4027 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK4027, a potent and selective chemical probe for the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A).
Frequently Asked Questions (FAQs)
Q1: What is GSK4027 and what is its primary mechanism of action?
A1: GSK4027 is a chemical probe that acts as an antagonist of the PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5) bromodomains.[1][2][3] It functions by binding to the acetyl-lysine binding pocket of these bromodomains, thereby preventing their interaction with acetylated histone tails and other protein targets. This inhibition can modulate gene transcription and other cellular processes that are dependent on PCAF/GCN5 bromodomain activity.
Q2: What is the recommended concentration range for using GSK4027 in cellular assays?
A2: The recommended concentration for cellular use is typically in the range of 50 nM to 1 µM.[2] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q3: Is there a negative control available for GSK4027?
A3: Yes, GSK4028 is the enantiomeric negative control for GSK4027.[1] It is structurally very similar to GSK4027 but is inactive against the PCAF/GCN5 bromodomains. Using GSK4028 in parallel with GSK4027 is crucial to ensure that the observed biological effects are due to the inhibition of the intended targets and not due to off-target effects of the chemical scaffold.
Q4: What is the solubility and stability of GSK4027?
A4: GSK4027 has good aqueous solubility.[2] For stock solutions, it is recommended to dissolve GSK4027 in DMSO.[4] Stock solutions can be stored at -20°C for one year or -80°C for two years.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Common Issues
Q5: My experimental results with GSK4027 are not reproducible. What are the common causes?
A5: Lack of reproducibility can stem from several factors:
-
Inconsistent Compound Handling: Ensure that GSK4027 stock solutions are properly stored and that aliquots are used to avoid degradation from multiple freeze-thaw cycles.
-
Cell Culture Variability: Differences in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Assay Conditions: Minor variations in incubation times, reagent concentrations, and detection methods can lead to variability. Adhere strictly to your established experimental protocol.
-
Pipetting Errors: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant differences in the final compound concentration. Calibrate your pipettes regularly.
Q6: I am observing unexpected cytotoxicity in my cells treated with GSK4027. What should I do?
A6: GSK4027 has been reported to be non-cytotoxic up to 200 µM in some cell lines.[2] If you observe cytotoxicity at lower concentrations, consider the following:
-
Confirm with a Viability Assay: Use a standard cell viability assay, such as the MTS assay (see protocol below), to quantitatively assess cytotoxicity in your specific cell line.
-
Use the Negative Control: Test GSK4028 at the same concentrations. If GSK4028 also shows cytotoxicity, the effect is likely due to the chemical scaffold and not the inhibition of PCAF/GCN5.
-
Reduce Serum Concentration: Components in serum can sometimes interact with compounds. Try reducing the serum concentration in your cell culture medium during the experiment, if your cells can tolerate it.
-
Check for Contamination: Ensure your cell cultures are free from mycoplasma or other contaminants that could sensitize them to chemical treatments.
Q7: My negative control, GSK4028, is showing some biological activity in my assay. What does this indicate?
A7: While GSK4028 is designed to be inactive against PCAF/GCN5, observing a minor effect is not entirely uncommon and can be interpreted in a few ways:
-
Off-Target Effects of the Scaffold: Both GSK4027 and GSK4028 share the same chemical backbone. The observed activity could be due to an off-target effect of this scaffold. If the effect of GSK4027 is significantly more potent than that of GSK4028, you can still have confidence that the primary effect is on-target.
-
High Compound Concentration: At very high concentrations, even inactive compounds can sometimes exhibit non-specific effects. Try to use the lowest effective concentration of GSK4027 and a corresponding concentration of GSK4028.
-
Assay Interference: The compound may be interfering with your assay readout (e.g., autofluorescence). Refer to the troubleshooting guides for your specific assay (e-g., TR-FRET, NanoBRET).
Data Presentation
Table 1: In Vitro and Cellular Potency of GSK4027
| Assay Type | Target | Metric | Value | Reference |
| TR-FRET | PCAF | pIC50 | 7.4 ± 0.11 | [4] |
| BROMOscan | PCAF | pKi | 8.9 | [4] |
| BROMOscan | GCN5 | pKi | 8.9 | [4] |
| NanoBRET | PCAF | pIC50 | 7.2 | [4] |
| NanoBRET | PCAF | IC50 | 60 nM | [1][2] |
Table 2: Selectivity Profile of GSK4027
| Off-Target | Metric | Value | Fold Selectivity vs. PCAF/GCN5 (Ki) | Reference |
| BRD4 | - | - | >10,000-fold | [2] |
| BRPF2 | - | - | >70-fold | [2] |
| BRPF3 | Ki | 100 nM | >70-fold | [1] |
| BPTF | - | - | >70-fold | [2] |
Mandatory Visualization
Caption: Mechanism of action of GSK4027 in inhibiting PCAF/GCN5.
Caption: General experimental workflow for using GSK4027.
Caption: Troubleshooting decision tree for GSK4027 experiments.
Experimental Protocols
1. TR-FRET Bromodomain Inhibitor Assay Protocol (General)
This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of a bromodomain-ligand interaction.
-
Materials:
-
Europium-labeled bromodomain protein (e.g., PCAF or GCN5)
-
Biotinylated ligand (acetylated histone peptide)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
TR-FRET assay buffer
-
GSK4027 and GSK4028
-
384-well low-volume plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a 4x solution of the test compounds (GSK4027 and GSK4028) by serial dilution in TR-FRET assay buffer.
-
Add 5 µL of the 4x compound solutions to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the same concentration of DMSO.
-
Prepare a 2x solution of the Europium-labeled bromodomain protein in assay buffer.
-
Add 10 µL of the 2x bromodomain solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Prepare a 4x solution of the biotinylated ligand and streptavidin-acceptor conjugate in assay buffer.
-
Add 5 µL of the ligand/acceptor mixture to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 values for the inhibitors.
-
2. NanoBRET™ Protein-Protein Interaction Assay Protocol (General)
This protocol outlines the general steps for a NanoBRET™ assay to measure the interaction between two proteins in live cells.[5]
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc-tagged protein and HaloTag-tagged protein
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White 96-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths
-
-
Procedure:
-
Co-transfect cells with the NanoLuc-fusion and HaloTag-fusion vectors at an optimized ratio.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration and incubate.
-
Dispense the cell suspension into the wells of a white 96-well plate.
-
Add the test compounds (GSK4027 and GSK4028) at various concentrations to the wells.
-
Incubate for the desired period.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and determine the IC50 values.
-
3. MTS Cell Viability Assay Protocol
This protocol provides a method to assess cell viability based on the conversion of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[6][7][8]
-
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
MTS reagent
-
GSK4027 and GSK4028
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK4027 and GSK4028 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium only (no cells) for background control and wells with untreated cells as a positive control for viability.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Subtract the background absorbance from all wells and calculate the percentage of cell viability relative to the untreated control cells.
-
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 3. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
optimizing GSK 4027 concentration for maximal effect in cells
Welcome to the technical support center for GSK 4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays to achieve maximal and reliable effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2][3][4][5] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, including histones. By binding to the PCAF/GCN5 bromodomains, this compound prevents these proteins from interacting with their acetylated targets, thereby modulating gene transcription and other cellular processes.[6][7]
Q2: What is the recommended concentration range for this compound in cellular experiments?
A2: The recommended concentration for cellular use is between 50 nM and 1 µM.[8] The optimal concentration will vary depending on the cell type and the specific experimental conditions. A good starting point for most cell lines is around the cellular IC50 of 60 nM, as determined in a NanoBRET assay in HEK293 cells.[2][3]
Q3: Is there a negative control available for this compound?
A3: Yes, GSK4028 is the enantiomeric negative control for this compound.[3][8] It is structurally identical but in a different stereoisomeric configuration, rendering it inactive against PCAF/GCN5. Using GSK4028 alongside this compound is crucial to ensure that the observed effects are due to the specific inhibition of the target bromodomains and not due to off-target or non-specific effects of the chemical scaffold.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[4] For a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. It is recommended to use sonication to ensure complete dissolution.[2][3] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Under these conditions, the stock solution is stable for up to two years.[3]
Q5: What is the selectivity profile of this compound?
A5: this compound exhibits high selectivity for PCAF and GCN5 bromodomains over other bromodomain families. It has a greater than 18,000-fold selectivity over the BET family of bromodomains and over 70-fold selectivity against a wider panel of bromodomains.[3][5] No significant off-target binding has been observed in broader biochemical and phenotypic assays at concentrations below 3 µM.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Sub-optimal or no observed effect at the recommended concentration.
| Potential Cause | Troubleshooting Step |
| Incorrect concentration calculation or dilution. | Double-check all calculations for preparing the stock solution and subsequent dilutions. |
| Degraded compound. | Ensure the compound has been stored correctly. If in doubt, use a fresh aliquot or a newly purchased vial. Prepare fresh dilutions for each experiment. |
| Cell line insensitivity. | The effect of PCAF/GCN5 inhibition can be cell-type specific. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line. |
| Insufficient incubation time. | The time required to observe a downstream effect can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Low target expression. | Confirm the expression of PCAF and GCN5 in your cell line of interest using techniques like Western blotting or qPCR. |
Issue 2: Unexpected cytotoxicity observed.
| Potential Cause | Troubleshooting Step |
| High concentration of DMSO. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. For sensitive cell lines, it may need to be even lower. Run a vehicle control (DMSO only) to assess its toxicity. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, prepare a fresh, lower concentration working solution. |
| Cell line sensitivity. | Although this compound is generally non-cytotoxic up to 200 µM, some cell lines may be more sensitive.[8] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your specific cells. |
| Contamination. | Ensure that your cell culture is free from any microbial contamination. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Assay variability. | Include appropriate positive and negative controls in every experiment to monitor assay performance. The negative control, GSK4028, is essential. |
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | Parameter | Value | Cell Line | Reference |
| BROMOscan | PCAF | Ki | 1.4 nM | - | [3] |
| BROMOscan | GCN5 | Ki | 1.4 nM | - | [3] |
| TR-FRET | PCAF | pIC50 | 7.4 ± 0.11 | - | [2] |
| NanoBRET | PCAF | IC50 | 60 nM | HEK293 | [2][3] |
Table 2: Selectivity Profile of this compound
| Off-Target Bromodomain | Selectivity Fold-Change (vs. PCAF/GCN5) |
| BET Family (e.g., BRD4) | >18,000-fold |
| BRPF3 | >70-fold |
| BRD1 | >70-fold |
| FALZ | >70-fold |
| BRPF1 | >70-fold |
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is adapted for measuring the engagement of this compound with PCAF in live cells.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-PCAF fusion protein.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM medium.
-
Seed the cells into a 96-well white plate at an appropriate density.
-
-
Compound and Tracer Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the HaloTag® NanoBRET™ 618 Ligand (Tracer) in Opti-MEM.
-
Add the this compound dilutions to the cells, followed by the tracer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach equilibrium within the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Binding using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a general procedure for assessing the binding of this compound to the PCAF bromodomain.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of recombinant GST-tagged PCAF bromodomain protein and a biotinylated histone peptide ligand in the assay buffer.
-
Prepare solutions of the TR-FRET donor (e.g., Europium-labeled anti-GST antibody) and acceptor (e.g., Streptavidin-labeled fluorophore).
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions.
-
Add the PCAF bromodomain protein and the biotinylated histone peptide.
-
Incubate for 30 minutes at room temperature.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 or pIC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: NanoBRET experimental workflow.
Caption: Troubleshooting sub-optimal effects.
References
- 1. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
identifying and minimizing off-target effects of GSK 4027
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is GSK4027 and what are its primary targets?
GSK4027 is a chemical probe that selectively inhibits the bromodomains of two closely related histone acetyltransferases (HATs): p300/CBP-associated factor (PCAF), also known as KAT2B, and general control nonderepressible 5 (GCN5), also known as KAT2A.[1][2] It was developed to be a potent, cell-permeable tool for studying the biological functions of these bromodomains.[1] GSK4027 has a high degree of selectivity for PCAF/GCN5 over other bromodomain families, particularly the BET family.[1][3] An enantiomer, GSK4028, is available as a negative control to help differentiate on-target from off-target effects.[1]
Q2: What is the recommended concentration of GSK4027 for cell-based assays?
The recommended concentration for cellular use typically ranges from 50 nM to 1 µM.[4] The cellular IC50 for GSK4027 in a NanoBRET assay measuring PCAF target engagement in HEK293 cells is 60 nM.[1] However, the optimal concentration will depend on the specific cell type and experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: What is the purpose of the negative control, GSK4028?
GSK4028 is the (S,S)-enantiomer of GSK4027 and serves as an inactive negative control.[1] It is crucial for distinguishing the specific on-target effects of GSK4027 from any non-specific or off-target effects.[4] Any cellular phenotype observed with GSK4027 but not with GSK4028 at the same concentration is more likely to be a result of PCAF/GCN5 bromodomain inhibition.
Q4: What is the known off-target profile of GSK4027?
GSK4027 has been shown to be highly selective for PCAF/GCN5 bromodomains. In a BROMOscan assay, it displayed over 70-fold selectivity against other bromodomain targets such as BRPF3, BRD1, FALZ, and BRPF1.[1] Furthermore, in an expanded screening panel of 53 biochemical and phenotypic assays, GSK4027 did not show any significant off-target binding at concentrations up to 3 µM.[1] While this indicates a high degree of selectivity, it is still crucial to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype with GSK4027, but I am unsure if it is an on-target or off-target effect.
Troubleshooting Steps:
-
Use the negative control: The most critical step is to repeat the experiment with the inactive enantiomer, GSK4028, at the same concentration as GSK4027.[1][4] If the phenotype is not observed with GSK4028, it strongly suggests an on-target effect.
-
Perform a dose-response experiment: On-target effects should typically correlate with the known potency of the compound. A clear dose-dependent effect of GSK4027 that is absent with GSK4028 supports on-target activity.
-
Confirm target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that GSK4027 is engaging with PCAF/GCN5 in your cells at the concentrations you are using.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a form of PCAF or GCN5 that is resistant to GSK4027 inhibition. If the phenotype is reversed, it confirms on-target activity.
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Phenocopy with genetic knockdown: Use siRNA or shRNA to knock down PCAF and/or GCN5. If the resulting phenotype is similar to that observed with GSK4027 treatment, it provides strong evidence for an on-target mechanism.
Issue 2: I am not observing the expected downstream effect on gene transcription after treating cells with GSK4027.
Troubleshooting Steps:
-
Confirm target engagement: First, ensure that GSK4027 is entering the cells and binding to its target using CETSA or NanoBRET assays.
-
Check cell line dependency: The transcriptional consequences of PCAF/GCN5 inhibition can be highly cell-context dependent. The specific downstream genes regulated by PCAF/GCN5 may vary between different cell types.
-
Optimize treatment time: The kinetics of transcriptional changes can vary. Perform a time-course experiment to identify the optimal duration of GSK4027 treatment for observing changes in your target gene expression.
-
Assess downstream target gene expression: PCAF and GCN5 are known to regulate the expression of genes controlled by the transcription factor c-MYC.[5][6][7][8][9] Measure the mRNA levels of known c-MYC target genes (e.g., CCND2, NCL, NPM1) by qPCR to confirm on-target activity.
-
Consider functional redundancy: PCAF and GCN5 have some overlapping functions. The lack of a strong phenotype could be due to compensatory mechanisms.
Data Presentation
Table 1: In Vitro Potency and Selectivity of GSK4027
| Target | Assay Type | Potency (IC50/Ki) | Selectivity vs. PCAF/GCN5 | Reference |
| PCAF | TR-FRET | 40 nM (IC50) | - | [1] |
| PCAF | BROMOscan | 1.4 nM (Ki) | - | [1] |
| GCN5 | BROMOscan | 1.4 nM (Ki) | - | [1] |
| BRPF3 | BROMOscan | 100 nM (Ki) | >70-fold | [1] |
| BRD1 | BROMOscan | 110 nM (Ki) | >78-fold | [1] |
| FALZ | BROMOscan | 130 nM (Ki) | >92-fold | [1] |
| BRPF1 | BROMOscan | 140 nM (Ki) | >100-fold | [1] |
| BET Family | - | - | >18,000-fold | [1] |
Table 2: Cellular Activity of GSK4027
| Assay Type | Cell Line | Potency (IC50) | Description | Reference |
| NanoBRET Target Engagement | HEK293 | 60 nM | Measures displacement of a fluorescent tracer from PCAF | [1] |
| Cytotoxicity Assay | - | No changes up to 200 µM | Assesses mitochondrial integrity, nuclear size, and membrane permeability | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from general CETSA principles and should be optimized for your specific cell line and antibodies.
Workflow Diagram:
Caption: Workflow for CETSA to determine GSK4027 target engagement.
Methodology:
-
Cell Culture: Plate cells in sufficient quantity to obtain enough protein for Western blot analysis.
-
Compound Treatment: Treat cells with a dose range of GSK4027 (e.g., 0.1, 1, 10 µM), GSK4028 (10 µM), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for PCAF and GCN5.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature for GSK4027-treated samples compared to vehicle and GSK4028-treated samples, indicating stabilization of the target protein.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol is a general guide and should be adapted based on the specific NanoBRET plasmids and tracer available for PCAF or GCN5.
Workflow Diagram:
Caption: Workflow for NanoBRET assay to quantify GSK4027 target engagement.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for NanoLuc-PCAF or NanoLuc-GCN5 (the energy donor) and a HaloTag-fused interacting protein, such as Histone H3.3 (the energy acceptor).
-
Cell Plating: After 24 hours, plate the transfected cells into a white, opaque 96-well plate.
-
HaloTag® Labeling: Add the cell-permeable HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the acceptor protein.
-
Compound Addition: Add serial dilutions of GSK4027, GSK4028, and a vehicle control to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a plate reader capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of GSK4027 indicates displacement of the fluorescent tracer from the target bromodomain. Plot the data to determine the IC50 value for target engagement.
Signaling Pathways
PCAF/GCN5 Signaling and c-MYC Regulation
PCAF and GCN5 are key regulators of gene transcription through their histone acetyltransferase activity and their interaction with various transcription factors. One of the most well-characterized downstream targets is the oncoprotein c-MYC. PCAF/GCN5 can directly acetylate c-MYC, which leads to its stabilization and increased transcriptional activity.[5][7] Inhibition of the PCAF/GCN5 bromodomain by GSK4027 is expected to interfere with the recruitment of these enzymes to chromatin, leading to decreased acetylation of histones and non-histone proteins like c-MYC, ultimately resulting in the downregulation of c-MYC target gene expression.
Caption: GSK4027 inhibits PCAF/GCN5, affecting c-MYC stability and transcription.
Potential Off-Target Signaling Considerations: NF-κB and TGF-β Pathways
While GSK4027 is highly selective, it is good practice to consider its potential impact on other signaling pathways, especially those where PCAF/GCN5 have known roles.
-
NF-κB Pathway: PCAF has been shown to acetylate the p65 subunit of NF-κB, which can modulate its transcriptional activity. Inhibition of PCAF could therefore indirectly affect NF-κB signaling.
-
TGF-β Pathway: GCN5 has been implicated in TGF-β signaling by regulating the expression of genes involved in the epithelial-to-mesenchymal transition (EMT).[10]
Monitoring key components of these pathways (e.g., phosphorylation of p65 for NF-κB, or expression of EMT markers for TGF-β) can serve as a secondary check for potential off-target effects, especially if unexpected phenotypes are observed.
Caption: Potential indirect effects of GSK4027 on NF-κB and TGF-β pathways.
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 5. The c-MYC oncoprotein is a substrate of the acetyltransferases hGCN5/PCAF and TIP60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repression of GCN5 expression or activity attenuates c-MYC expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
addressing cell permeability challenges with GSK 4027
Welcome to the technical support center for GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK4027 and what is its primary mechanism of action?
A1: GSK4027 is a high-affinity chemical probe that selectively inhibits the bromodomains of the p300/CBP-associated factor (PCAF, also known as KAT2B) and General Control Nonderepressible 5 (GCN5, also known as KAT2A).[1][2] By binding to these bromodomains, GSK4027 prevents their interaction with acetylated lysine residues on histones and other proteins, thereby modulating gene transcription and cellular processes regulated by PCAF/GCN5.
Q2: Is there a negative control available for GSK4027?
A2: Yes, GSK4028 is the enantiomeric negative control for GSK4027.[1] It is structurally identical but stereochemically different, resulting in significantly lower biological activity. It is recommended to use GSK4028 in parallel with GSK4027 to distinguish on-target from off-target effects.
Q3: What is the recommended starting concentration for cellular assays?
A3: A recommended concentration range for cellular use is 50 nM - 1 µM.[3] The optimal concentration will depend on the cell type and the specific experimental endpoint. A cellular IC50 of 60 nM has been reported in a NanoBRET assay in HEK293 cells.[1][3]
Q4: How should I prepare and store GSK4027?
A4: GSK4027 is typically supplied as a crystalline solid and is soluble in DMSO.[4][5] For cellular experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Q5: Is GSK4027 cytotoxic?
A5: GSK4027 has been shown to be non-cytotoxic in cellular health assays up to 200 µM.[1][3] However, it is always good practice to perform a cytotoxicity assay in your specific cell line at the intended concentration range and incubation time.
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Effect in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability/Uptake | Although GSK4027 is designed to be cell-penetrant, with a measured artificial membrane permeability of 500 nm/s, cellular uptake can vary between cell lines.[6] - Optimize Incubation Time: Increase the incubation time to allow for sufficient intracellular accumulation. A time course experiment (e.g., 2, 6, 12, 24 hours) can help determine the optimal duration. - Increase Concentration: Perform a dose-response experiment to determine if a higher concentration is required to achieve the desired effect in your cell system. - Serum Concentration: If using serum-containing media, consider reducing the serum percentage during treatment, as serum proteins can sometimes bind to small molecules and reduce their effective concentration. |
| Compound Instability | GSK4027 may degrade in cell culture media over long incubation periods.[7][8][9][10] - Freshly Prepare Solutions: Always prepare fresh dilutions of GSK4027 from your DMSO stock for each experiment. - Minimize Exposure to Light: Protect solutions containing GSK4027 from light to prevent photodegradation. - Replenish Compound: For long-term experiments (>24 hours), consider replacing the media with freshly prepared GSK4027-containing media every 24 hours. |
| Incorrect Target Engagement | Ensure GSK4027 is engaging with its intended targets (PCAF/GCN5) within your cells. - Perform Target Engagement Assay: Use a target engagement assay like the NanoBRET™ assay to confirm that GSK4027 is binding to PCAF/GCN5 in your specific cell line and experimental conditions.[1][3] |
| Cell Line Specificity | The expression levels of PCAF and GCN5 can vary between cell lines, which may influence the cellular response to GSK4027. - Confirm Target Expression: Verify the expression of PCAF and GCN5 in your cell line of interest using techniques like Western blotting or qPCR. |
Issue 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding | At high concentrations, small molecules may exhibit off-target effects. GSK4027 is highly selective for PCAF/GCN5 over other bromodomains, including a >18,000-fold selectivity over the BET family.[1][2] - Use the Negative Control: Always include the enantiomeric negative control, GSK4028, in your experiments. A biological effect observed with GSK4027 but not with GSK4028 at the same concentration is more likely to be an on-target effect. - Dose-Response Curve: Perform a detailed dose-response analysis. On-target effects should typically occur within a specific concentration range, while off-target effects may appear at much higher concentrations. - Orthogonal Approaches: Use a secondary, structurally unrelated inhibitor of PCAF/GCN5, or employ genetic approaches like siRNA or CRISPR/Cas9 to knockdown PCAF and/or GCN5 to confirm that the observed phenotype is due to inhibition of these specific targets. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| PCAF IC50 | 40 nM | TR-FRET | [1] |
| PCAF Ki | 1.4 nM | BROMOscan | [1] |
| GCN5 Ki | 1.4 nM | BROMOscan | [1] |
| Cellular IC50 (PCAF) | 60 nM | NanoBRET™ (HEK293) | [1][3] |
| Artificial Membrane Permeability | 500 nm/s | PAMPA | [6] |
| Molecular Weight | 377.28 g/mol | - | [4] |
| Solubility | Soluble in DMSO | - | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Cellular Treatment with GSK4027
-
Cell Seeding: Plate your cells at the desired density in a suitable culture plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution of GSK4027 from a frozen DMSO stock into your cell culture medium to achieve the final desired concentration. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium with GSK4028 at the same concentration as GSK4027).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing GSK4027, GSK4028, or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After incubation, harvest the cells for your intended downstream analysis (e.g., qPCR, Western blot, immunofluorescence, etc.).
Protocol 2: PCAF/GCN5 Target Engagement using NanoBRET™ Assay
This protocol is a generalized version based on published methods.[11][12][13][14][15]
-
Transfection: Co-transfect your cells of interest with a vector expressing a NanoLuc®-PCAF or NanoLuc®-GCN5 fusion protein and a carrier DNA. Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of GSK4027 and the negative control GSK4028 in your assay medium.
-
Add the NanoBRET™ tracer to the assay medium at the pre-determined optimal concentration.
-
Add the compound dilutions and the tracer-containing medium to the cells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach equilibrium with the intracellular target.
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 4. caymanchem.com [caymanchem.com]
- 5. GSK4027 | PCAF/GCN5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. frontiersin.org [frontiersin.org]
- 15. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of GSK 4027 in different culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomain.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing GSK4027 stock solutions?
It is recommended to dissolve GSK4027 in dimethyl sulfoxide (DMSO) to prepare a stock solution.
2. What are the recommended storage conditions for GSK4027 stock solutions?
GSK4027 stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
3. Is there a negative control compound available for GSK4027?
Yes, GSK4028 is the enantiomeric negative control for GSK4027 and is recommended for use in control experiments to ensure that the observed effects are specific to the inhibition of PCAF/GCN5 bromodomains.
4. What is the mechanism of action of GSK4027?
GSK4027 is a potent and selective inhibitor of the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5). By binding to these bromodomains, GSK4027 prevents their interaction with acetylated histones, thereby modulating gene transcription.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or unexpected experimental results | Degradation of GSK4027 in culture medium: The stability of small molecules can be influenced by the components of the cell culture medium, temperature, and pH. | Assess the stability of GSK4027 in your specific culture medium under your experimental conditions. It is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment. |
| Inaccurate concentration of GSK4027: Errors in dilution or degradation of the stock solution can lead to incorrect working concentrations. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment and consider using a negative control compound (GSK4028) to confirm the specificity of the observed effects. | |
| Cell line-specific effects: The response to GSK4027 can vary between different cell lines due to differences in protein expression and signaling pathways. | Characterize the expression of PCAF and GCN5 in your cell line of interest. Titrate the concentration of GSK4027 to determine the optimal working concentration for your specific cell model. | |
| Low or no observable effect of GSK4027 | Insufficient concentration: The effective concentration of GSK4027 may not have been reached. | Perform a dose-response experiment to determine the optimal concentration of GSK4027 for your assay. |
| Poor cell permeability: Although GSK4027 has good cell permeability, specific cell types might have different uptake efficiencies. | While GSK4027 is known to be cell-penetrant, ensure that the incubation time is sufficient for the compound to reach its intracellular target. | |
| High background or off-target effects | Non-specific binding: At high concentrations, GSK4027 may exhibit off-target effects. | Use the lowest effective concentration of GSK4027 as determined by your dose-response experiments. Always include the negative control, GSK4028, in your experiments to differentiate specific from non-specific effects. |
Stability of GSK4027 in Different Culture Media
The stability of GSK4027 in specific cell culture media is not extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine the stability of GSK4027 under their specific experimental conditions. Below is a template table to guide the collection of this data.
| Culture Medium | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining GSK4027 (%) | Degradation Products Detected |
| DMEM | 37 | 0 | 10 | 100 | No |
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| RPMI-1640 | 37 | 0 | 10 | 100 | No |
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| User-defined | 0 | 100 | No | ||
Experimental Protocols
Protocol for Assessing the Stability of GSK4027 in Cell Culture Media
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of GSK4027 in a cell culture medium of choice.
Materials:
-
GSK4027
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of GSK4027 (e.g., 10 mM) in DMSO.
-
Spike the cell culture medium with GSK4027 to a final concentration (e.g., 10 µM). Prepare a sufficient volume to collect samples at multiple time points.
-
Incubate the GSK4027-containing medium at 37°C in a 5% CO2 incubator.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 6, 12, and 24 hours). The "0 hour" sample should be collected immediately after adding GSK4027.
-
Process the samples immediately or store them at -80°C until analysis. To process, precipitate proteins by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
Analyze the samples by HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute GSK4027 and any potential degradation products.
-
Detection: Monitor the absorbance at a wavelength appropriate for GSK4027 or use mass spectrometry for more specific detection.
-
-
Quantify the peak area of GSK4027 at each time point. The percentage of remaining GSK4027 can be calculated relative to the peak area at time 0.
Visualizations
Caption: Workflow for assessing the stability of GSK4027.
Caption: Mechanism of action of GSK4027 in inhibiting PCAF/GCN5.
References
Technical Support Center: GSK4027 Cytotoxicity Assessment
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is GSK4027 and what is its mechanism of action?
GSK4027 is a chemical probe that acts as a potent inhibitor of the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A).[1][2][3] These proteins are histone acetyltransferases (HATs) involved in chromatin remodeling and gene transcription. By binding to the bromodomains, GSK4027 prevents the recognition of acetylated histones, thereby interfering with the recruitment of transcriptional machinery and altering gene expression. This can lead to various cellular outcomes, including cell cycle arrest and apoptosis.
Q2: Which are the most common methods to assess the cytotoxicity of GSK4027?
The cytotoxicity of GSK4027 can be assessed using a variety of in vitro assays that measure different cellular parameters. Commonly used methods include:
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis and necrosis.[4][5] The lactate dehydrogenase (LDH) assay is a popular method for quantifying cytotoxicity by measuring the release of this enzyme from damaged cells.[4][5]
-
Apoptosis Assays (e.g., Caspase activity assays, Annexin V staining): These assays detect specific markers of apoptosis, such as the activation of caspases or the externalization of phosphatidylserine.
-
Cell Proliferation Assays (e.g., BrdU incorporation, Ki-67 staining): These assays measure the rate of cell division and can indicate cytostatic effects of a compound.
Q3: How should I design my experiment to assess GSK4027 cytotoxicity?
A typical experimental design involves treating cultured cells with a range of GSK4027 concentrations for a specific duration. Key considerations include:
-
Cell Line Selection: Choose a cell line relevant to your research question.
-
Concentration Range: Perform a dose-response study with serial dilutions of GSK4027 to determine the IC50 (half-maximal inhibitory concentration).
-
Time Course: Evaluate the cytotoxic effects at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the response.
-
Controls: Include appropriate controls in your experiment:
-
Vehicle Control: Cells treated with the solvent used to dissolve GSK4027 (e.g., DMSO) to account for any solvent-induced toxicity.[6]
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. |
| "Edge effect" in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation.[4] | |
| Low signal or no response to GSK4027 | Incorrect GSK4027 concentration | Verify the stock concentration and perform a wider range of dilutions. |
| Short incubation time | Increase the incubation time to allow for the compound to exert its effects. | |
| Insensitive assay | Choose a more sensitive cytotoxicity assay or optimize the current assay protocol (e.g., increase cell number). | |
| High background signal in control wells | Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination. |
| Cytotoxicity of the vehicle (e.g., DMSO) | Determine the maximum non-toxic concentration of the vehicle for your specific cell line.[6] | |
| Phenol red in culture medium | Some assay reagents are sensitive to phenol red; consider using phenol red-free medium.[4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of GSK4027 in culture medium. Remove the old medium from the wells and add 100 µL of the GSK4027 dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol describes the measurement of lactate dehydrogenase (LDH) released from damaged cells.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
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Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Data Presentation
Table 1: Example IC50 Values of GSK4027 in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 48 | 15.2 |
| HeLa | LDH Release | 48 | 22.5 |
| A549 | WST-1 | 72 | 10.8 |
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Table 2: Example Time-Course of GSK4027 Cytotoxicity in HEK293 Cells
| GSK4027 Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 95 | 88 | 75 |
| 5 | 82 | 65 | 48 |
| 10 | 68 | 51 | 32 |
| 25 | 45 | 30 | 18 |
| 50 | 28 | 15 | 8 |
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: General workflow for assessing the cytotoxicity of GSK4027.
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
strategies to reduce experimental variability with GSK 4027
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is GSK4027 and what is its primary mechanism of action?
A1: GSK4027 is a potent and selective chemical probe that inhibits the bromodomains of the p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2][3][4] These proteins are histone acetyltransferases (HATs) involved in transcriptional regulation.[2][5] GSK4027 works by binding to the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, thereby preventing their interaction with acetylated histones and other proteins.
Q2: Is there a negative control available for GSK4027?
A2: Yes, GSK4028 is the enantiomeric negative control for GSK4027.[1][3][4] It is structurally very similar to GSK4027 but is inactive against PCAF/GCN5 bromodomains. Using GSK4028 alongside GSK4027 is crucial to demonstrate that the observed biological effects are due to the specific inhibition of the target and not off-target effects of the chemical scaffold.[6]
Q3: What is the recommended concentration range for cellular experiments?
A3: The recommended concentration for cellular use is typically in the range of 50 nM to 1 µM.[7] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. The cellular IC50 for GSK4027 in a NanoBRET assay measuring the displacement of full-length PCAF from histone H3.3 in HEK293 cells is 60 nM.[1]
Q4: What are the key potency and selectivity values for GSK4027?
A4: GSK4027 exhibits high potency for PCAF and GCN5 bromodomains and is highly selective against other bromodomain families. The key quantitative data are summarized in the table below.
Quantitative Data Summary
| Parameter | Target | Value | Assay Type | Reference |
| Potency | ||||
| IC50 | PCAF | 40 nM | TR-FRET | [1] |
| pIC50 | PCAF | 7.4 ± 0.11 | TR-FRET | [2][5] |
| Ki | PCAF | 1.4 nM | BROMOscan | [1][2] |
| Ki | GCN5 | 1.4 nM | BROMOscan | [1][2] |
| Cellular IC50 | PCAF | 60 nM | NanoBRET (HEK293 cells) | [1] |
| Selectivity | ||||
| Selectivity over BET family | ≥18,000-fold | [1][3][4] | ||
| Selectivity over wider bromodomain families | ≥70-fold | [1][3] | ||
| Ki | BRPF3 | 100 nM | BROMOscan | [1][7] |
| Ki | BRD1 | 110 nM | BROMOscan | [1][7] |
| Ki | FALZ | 130 nM | BROMOscan | [1][7] |
| Ki | BRPF1 | 140 nM | BROMOscan | [1][7] |
Troubleshooting Guide
High experimental variability can be a significant challenge. This guide addresses common issues encountered during experiments with GSK4027 and provides strategies to mitigate them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Cell passage number and health: High passage numbers can lead to phenotypic drift. Stressed or unhealthy cells respond differently. - Inconsistent cell seeding density: Uneven cell distribution across wells leads to variability in response. - Variability in GSK4027 stock solution: Improper storage or repeated freeze-thaw cycles can degrade the compound. | - Use cells with a consistent and low passage number. Regularly monitor cell health and morphology. - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette or automated dispenser. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. - Prepare single-use aliquots of the GSK4027 stock solution and store them at -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles. |
| High background signal in fluorescence-based assays | - Autofluorescence from media components: Phenol red and other media components can fluoresce. - Autofluorescence from cellular components: Cellular components like NADH and flavins can contribute to background fluorescence. | - Use phenol red-free media for fluorescence assays.[8] - If possible, use red-shifted fluorescent dyes to minimize interference from cellular autofluorescence, which is more prominent in the green spectrum.[8] |
| Low signal-to-noise ratio | - Suboptimal assay parameters: Incorrect gain settings, focal height, or read times on the plate reader can affect signal detection. - Low cell number: Insufficient cell density can result in a weak signal. | - Optimize plate reader settings for your specific assay. This may include adjusting the gain, setting the optimal focal height for adherent cells, and increasing the number of flashes or integration time.[9] - Perform a cell titration experiment to determine the optimal cell density that provides a robust signal without reaching overconfluence during the experiment.[8] |
| Edge effects in microplate assays | - Evaporation from outer wells: Increased evaporation from the wells on the edge of the plate can concentrate media components and the compound, leading to altered cell growth and response. | - Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. - Ensure proper sealing of the plate and use a humidified incubator. |
| Unexpected or off-target effects | - Compound precipitation: GSK4027 has high solubility, but at very high concentrations or in certain media, it could precipitate. - Non-specific effects of the chemical scaffold: The chemical structure itself might have effects unrelated to PCAF/GCN5 inhibition. | - Visually inspect the media for any signs of precipitation after adding GSK4027. If precipitation is observed, consider lowering the concentration or using a different solvent for the stock solution (DMSO is commonly used).[10] - Always include the negative control, GSK4028, in your experiments at the same concentration as GSK4027. This will help differentiate specific on-target effects from non-specific effects.[6] |
Experimental Protocols
Detailed Methodology for a Cellular Target Engagement Assay (NanoBRET™)
This protocol is a generalized procedure based on the principles of the NanoBRET™ assay used to determine the cellular potency of GSK4027.[1]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding for NanoLuc®-PCAF fusion protein and HaloTag®-Histone H3.3 fusion protein.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in phenol red-free media.
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Seed the cells into a white, 96-well assay plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK4027 and the negative control GSK4028 in the assay medium.
-
Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Addition of HaloTag® NanoBRET™ 618 Ligand:
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration optimized for the assay. This ligand will bind to the HaloTag®-Histone H3.3, serving as the energy acceptor.
-
-
Addition of NanoBRET™ Nano-Glo® Substrate:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells. This is the substrate for the NanoLuc® luciferase.
-
-
Signal Detection:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
-
Data Analysis:
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 8. selectscience.net [selectscience.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
refining GSK 4027 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of GSK4027 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for GSK4027 in a new cell line?
A1: As a starting point, a concentration range of 50 nM to 1 µM is recommended for cellular assays.[1] For initial experiments, a treatment duration of 24 to 72 hours is often a reasonable starting point to observe effects on gene expression or downstream cellular phenotypes. However, the optimal duration is highly dependent on the specific biological question and the turnover rate of the target proteins and pathways being investigated.
Q2: We are not observing the expected phenotype after treating our cells with GSK4027 for 24 hours. What could be the reason?
A2: Several factors could contribute to this:
-
Insufficient Treatment Duration: The downstream effects of bromodomain inhibition on transcription and subsequent protein expression or cellular phenotype may require longer than 24 hours to become apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Cell Line Specific Effects: The role of PCAF/GCN5 may not be critical for the phenotype being measured in your specific cell line.
-
Target Engagement: Confirm that GSK4027 is engaging its target in your cellular system. A cellular thermal shift assay (CETSA) or a NanoBRET assay can be used to verify target engagement.[1][2]
-
Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment.
-
Use of Negative Control: It is crucial to include the enantiomeric negative control, GSK4028, to confirm that the observed effects are due to specific inhibition of PCAF/GCN5.[2][3]
Q3: How can we determine the optimal treatment duration for GSK4027 to see a maximal effect on our gene of interest's expression?
A3: A time-course experiment is the most effective method. We recommend the following approach:
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Treat your cells with a fixed, effective concentration of GSK4027 (determined from a dose-response experiment).
-
Harvest cells at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
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Analyze the expression of your gene of interest at each time point using RT-qPCR or another suitable method.
-
The optimal treatment duration will be the time point at which you observe the maximal desired change in gene expression.
Q4: Is long-term treatment with GSK4027 cytotoxic?
A4: GSK4027 has been shown to be non-cytotoxic up to 200 µM in some assays.[1] However, for long-term experiments (beyond 72 hours), it is advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in your specific cell line to ensure that the observed effects are not due to a general loss of cell viability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at any treatment duration. | 1. The PCAF/GCN5 bromodomains are not critical for the measured endpoint in the chosen cell model. 2. Suboptimal concentration of GSK4027 was used. 3. Insufficient target engagement. 4. The negative control, GSK4028, shows a similar effect. | 1. Consider using a positive control cell line where the pathway is known to be active. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify target engagement using a method like CETSA or NanoBRET. 4. If the negative control is also active, the observed phenotype may be off-target. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variability in compound addition and incubation times. 3. Cell passage number affecting phenotype. | 1. Ensure consistent cell numbers are plated for each experiment. 2. Standardize all liquid handling and incubation steps. 3. Use cells within a defined low passage number range. |
| Effect of GSK4027 is transient and diminishes at later time points. | 1. Cellular adaptation or compensatory mechanisms are activated. 2. Degradation of the compound in the culture medium over time. | 1. Harvest cells at earlier time points to capture the primary effect. 2. Consider replenishing the medium with fresh GSK4027 for long-term experiments. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| PCAF IC50 | 40 nM | TR-FRET | [2] |
| PCAF pIC50 | 7.4 ± 0.11 | TR-FRET | [4] |
| PCAF Ki | 1.4 nM | BROMOscan | [2][4] |
| GCN5 Ki | 1.4 nM | BROMOscan | [2][4] |
| Cellular IC50 (PCAF) | 60 nM | NanoBRET (HEK293 cells) | [2][4] |
| Selectivity over BET family | ≥18,000-fold | BROMOscan | [2][3][5] |
| Selectivity over wider bromodomains | ≥70-fold | BROMOscan | [2][3][5] |
Experimental Protocols
Protocol: Determining Optimal Treatment Duration of GSK4027
This protocol outlines a general workflow for determining the optimal treatment duration of GSK4027 for a specific downstream endpoint, such as a change in gene expression or a cellular phenotype.
1. Materials:
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GSK4027
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GSK4028 (negative control)
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Cell line of interest
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Appropriate cell culture medium and supplements
-
Reagents for the downstream assay (e.g., RNA extraction kit, qPCR reagents, antibodies for western blot, etc.)
-
Multi-well plates (format depends on the downstream assay)
2. Procedure:
-
Step 1: Dose-Response Experiment (to determine optimal concentration)
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of GSK4027 (e.g., 1 nM to 10 µM) and GSK4028 (at the highest concentration used for GSK4027). Include a vehicle control (e.g., DMSO).
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Treat the cells and incubate for a fixed, intermediate duration (e.g., 48 hours).
-
Harvest the cells and perform the downstream assay to determine the EC50 or the lowest concentration that gives a maximal effect. This will be the concentration used for the time-course experiment.
-
-
Step 2: Time-Course Experiment
-
Seed cells in multiple identical plates, one for each time point.
-
Allow cells to adhere overnight.
-
Treat the cells with the predetermined optimal concentration of GSK4027, GSK4028, and a vehicle control.
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Incubate the plates and harvest one plate at each of the desired time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Process the harvested cells for the downstream analysis (e.g., RNA extraction, protein lysis).
-
Analyze the results to identify the time point at which the maximal effect is observed.
-
3. Data Analysis:
-
Plot the results of the downstream assay (e.g., relative gene expression, protein levels) against time for each treatment condition (GSK4027, GSK4028, vehicle).
-
The optimal treatment duration is the time point at which the difference between the GSK4027-treated group and the control groups is maximal and statistically significant.
Visualizations
Caption: Inhibition of PCAF/GCN5 bromodomains by GSK4027.
Caption: Logical workflow for optimizing GSK4027 treatment duration.
References
- 1. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating RIPK1 Inhibition: A Comparative Guide to Experimental Methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Experimental Outcomes of RIPK1 Inhibitors in the Study of Necroptosis.
Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator of necroptosis, a form of regulated cell death implicated in a variety of inflammatory and neurodegenerative diseases. As the therapeutic potential of targeting RIPK1 is explored, rigorous and standardized methods for validating the experimental outcomes of RIPK1 inhibitors are paramount. This guide provides a comparative overview of key experimental approaches, featuring data on two prominent RIPK1 inhibitors, Necrostatin-1 (Nec-1) and GSK2982772, to aid researchers in designing and interpreting their studies.
Comparative Efficacy of RIPK1 Inhibitors
The potency of RIPK1 inhibitors can vary depending on the cell type and the stimulus used to induce necroptosis. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for Necrostatin-1 and GSK2982772 in various assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay | IC50 (nM) | Reference |
| Necrostatin-1 | RIPK1 | ADP-Glo Kinase Assay | ~200 | [1] |
| GSK2982772 | RIPK1 | ADP-Glo Kinase Assay | 1 | [2] |
Table 2: Cellular Necroptosis Inhibition
| Compound | Cell Line | Stimulus | Assay | EC50 (nM) | Reference |
| Necrostatin-1s | L929 | TNFα + zVAD-fmk | Cell Viability | 300 | [3] |
| GSK2982772 | HT-29 | TNFα + Smac mimetic + zVAD-fmk | Cell Viability | 0.2 | [2] |
| Necrostatin-1 | U937 | TNFα + zVAD-fmk | Necroptosis | 1330 | [4] |
| GSK'963 (GSK2982772 analog) | L929 | TNFα + zVAD-fmk | Cell Viability | 1 | [3] |
| GSK'963 (GSK2982772 analog) | BMDM | TNFα + zVAD-fmk | Cell Viability | 3 | [3] |
Key Experimental Protocols for Validation
Accurate validation of RIPK1 inhibitor activity relies on a combination of assays that measure cell viability, membrane integrity, and the specific inhibition of the necroptotic signaling cascade.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the RIPK1 inhibitor for 1 hour.
-
Induce necroptosis with a stimulus such as TNFα in combination with a caspase inhibitor (e.g., zVAD-fmk) and a SMAC mimetic.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
b) Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[5][6][7]
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necroptosis.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[5]
-
Protocol:
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate.[5][6]
-
Treat cells with the RIPK1 inhibitor and necroptosis-inducing stimulus as described for the MTT assay.
-
Prepare control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a culture medium background control.[6]
-
After incubation, carefully collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatants.[8]
-
Incubate for 30 minutes at 37°C.[8]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
-
Western Blot Analysis of Necroptosis Signaling
This technique is crucial for demonstrating the on-target effect of the inhibitor by assessing the phosphorylation status of key necroptosis pathway proteins.
-
Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation. Inhibition of RIPK1 should prevent the downstream phosphorylation of RIPK3 and MLKL.
-
Protocol:
-
Culture and treat cells with the RIPK1 inhibitor and necroptosis stimulus.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by heating in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), phosphorylated MLKL (p-MLKL), total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) of the Necrosome
This method is used to confirm the inhibition of the formation of the necrosome, the core signaling complex of necroptosis.
-
Principle: Co-IP allows for the isolation of a specific protein and its interacting partners. A successful RIPK1 inhibitor should prevent the interaction between RIPK1 and RIPK3, thus disrupting the formation of the necrosome.
-
Protocol:
-
Treat cells as described above to induce necrosome formation in the presence or absence of the RIPK1 inhibitor.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and 0.5% Triton X-100) with protease and phosphatase inhibitors.[9]
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the lysates with an antibody against a component of the necrosome (e.g., anti-RIPK3 or anti-FADD) overnight at 4°C.[9][10]
-
Add protein A/G-agarose beads to precipitate the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against RIPK1, RIPK3, and MLKL.
-
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental procedures involved in validating RIPK1 inhibitors.
Caption: Necroptosis signaling pathway initiated by TNFα.
Caption: Experimental workflow for validating RIPK1 inhibitor efficacy.
By employing a multi-faceted approach that combines cell-based viability and cytotoxicity assays with molecular techniques to probe the necroptotic signaling pathway, researchers can confidently validate the on-target effects of RIPK1 inhibitors. This comprehensive validation is essential for the continued development of novel therapeutics targeting necroptosis-mediated diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity/necrosis (LDH) assessment [bio-protocol.org]
- 9. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Bromodomain Inhibitors: GSK4027 vs. BET Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetic research, bromodomain inhibitors have emerged as a promising class of therapeutic agents. This guide provides an objective comparison of the efficacy of GSK4027, a selective inhibitor of the PCAF/GCN5 bromodomains, against prominent BET (Bromodomain and Extra-Terminal) family inhibitors, including JQ1, OTX-015, and I-BET762. This comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Comparative Efficacy
The following table summarizes the key efficacy data for GSK4027 and the selected BET bromodomain inhibitors. It is important to note that these values are derived from various studies and assays, and direct comparison should be made with caution.
| Inhibitor | Primary Target(s) | Assay Type | IC50 | Ki | Reference(s) |
| GSK4027 | PCAF, GCN5 | TR-FRET | 40 nM (PCAF) | 1.4 nM (PCAF & GCN5) | [1] |
| NanoBRET | 60 nM (PCAF) | - | [2] | ||
| JQ1 | BRD2, BRD3, BRD4 | ALPHA-Screen | 77 nM (BRD4(1)), 33 nM (BRD4(2)) | - | |
| OTX-015 | BRD2, BRD3, BRD4 | Cell-free | 92-112 nM | - | |
| I-BET762 | BRD2, BRD3, BRD4 | Cell-free | ~35 nM | - |
In-Depth Efficacy Analysis
GSK4027 is a potent and highly selective chemical probe for the bromodomains of PCAF (p300/CBP-associated factor) and GCN5 (General control non-derepressible 5), which are members of the GNAT (Gcn5-related N-acetyltransferase) family of histone acetyltransferases.[3] Published data indicates an IC50 of 40 nM for PCAF in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay and a Ki of 1.4 nM for both PCAF and GCN5 in a BROMOscan assay.[1] Furthermore, in a cellular context, GSK4027 demonstrates target engagement with an IC50 of 60 nM in a NanoBRET assay.[2] A key feature of GSK4027 is its remarkable selectivity; it exhibits over 18,000-fold selectivity against the BET family of bromodomains, making it a highly specific tool for studying PCAF/GCN5 biology.[3]
BET bromodomain inhibitors , such as JQ1, OTX-015, and I-BET762, target the bromodomains of BRD2, BRD3, and BRD4. These proteins are critical readers of histone acetylation marks and play a pivotal role in transcriptional activation.
-
JQ1 is a well-characterized thieno-triazolo-1,4-diazepine that binds to the acetyl-lysine binding pockets of BET bromodomains. It has reported IC50 values of 77 nM and 33 nM for the first (BD1) and second (BD2) bromodomains of BRD4, respectively, in an ALPHA-Screen assay.
-
OTX-015 (Birabresib) is a clinical-stage BET inhibitor. In cell-free assays, it has shown IC50 values in the range of 92-112 nM against BRD2, BRD3, and BRD4. One study has suggested that OTX015 is more potent than JQ1 in certain cancer cell lines.
-
I-BET762 (Molibresib) is another potent BET inhibitor with a reported IC50 of approximately 35 nM in a cell-free assay.
Signaling Pathways and Mechanisms of Action
The distinct targets of GSK4027 and the BET inhibitors translate to different downstream biological effects.
PCAF/GCN5 Signaling Pathway: PCAF and GCN5 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene transcription. They acetylate histone tails, leading to a more open chromatin structure that is accessible to transcription factors. By inhibiting the bromodomain of PCAF/GCN5, GSK4027 prevents the "reading" of these acetylation marks, thereby modulating the expression of specific genes involved in cellular processes like proliferation and inflammation.
BET Bromodomain Signaling Pathway: BET proteins, particularly BRD4, act as scaffolds that recruit the positive transcription elongation factor b (P-TEFb) to acetylated chromatin. This recruitment is essential for the phosphorylation of RNA polymerase II and subsequent transcriptional elongation. BET inhibitors like JQ1, OTX-015, and I-BET762 competitively bind to the acetyl-lysine pockets of BET bromodomains, displacing them from chromatin and thereby preventing transcriptional elongation of target genes, including key oncogenes like MYC.
Experimental Protocols
Detailed methodologies for the key assays cited are crucial for reproducing and comparing experimental findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.
Objective: To determine the IC50 value of an inhibitor by measuring its ability to displace a fluorescently labeled ligand from a bromodomain-containing protein.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) conjugated to the bromodomain protein to an acceptor fluorophore (e.g., XL665) on a competing ligand. Inhibition of this interaction results in a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, bromodomain protein-donor conjugate, fluorescent ligand-acceptor conjugate, and a serial dilution of the test inhibitor.
-
Assay Plate Setup: Add a fixed concentration of the bromodomain protein and fluorescent ligand to the wells of a microplate.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum FRET) and wells with no bromodomain protein (background).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence emission at two wavelengths (donor and acceptor emission) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the values against the inhibitor concentration to determine the IC50.
BROMOscan® Assay
BROMOscan® is a competitive binding assay used to determine the dissociation constant (Ki) of compounds against a large panel of bromodomains.
Objective: To quantify the binding affinity of an inhibitor to a specific bromodomain.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR.
General Protocol:
-
Compound Preparation: A solution of the test compound is prepared.
-
Binding Reaction: The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
Washing: Unbound proteins are washed away.
-
Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified by qPCR.
-
Data Analysis: The amount of bound protein is compared to a control (no compound) to determine the percent of control. A dose-response curve is generated to calculate the Ki.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the engagement of a test compound with its target protein.
Objective: To measure the apparent affinity of a compound for its target protein within a physiological cellular environment.
Principle: This bioluminescence resonance energy transfer (BRET) assay uses a NanoLuc® luciferase-tagged target protein as the energy donor and a cell-permeable fluorescent tracer that binds to the target as the energy acceptor. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Cell Culture and Transfection: Cells are transiently transfected with a vector expressing the NanoLuc®-target fusion protein.
-
Cell Plating: Transfected cells are plated into a multi-well plate.
-
Compound and Tracer Addition: A serial dilution of the test compound is added to the cells, followed by the addition of the fluorescent tracer at a fixed concentration.
-
Incubation: The plate is incubated to allow for compound entry and binding equilibrium.
-
Lysis and Substrate Addition: A lytic reagent containing the NanoLuc® substrate is added to the wells.
-
Signal Detection: The donor (luminescence) and acceptor (fluorescence) signals are measured using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50.
Conclusion
GSK4027 stands out as a highly potent and exceptionally selective inhibitor of the PCAF/GCN5 bromodomains, offering a precise tool to investigate the roles of these specific epigenetic readers. In contrast, JQ1, OTX-015, and I-BET762 are potent inhibitors of the BET family of bromodomains, which have broader transcriptional consequences. The choice between these inhibitors will ultimately depend on the specific research question and the biological pathway of interest. For studies focused on the distinct functions of PCAF and GCN5, GSK4027 is the superior tool due to its selectivity. For investigating the broader effects of BET protein inhibition in processes such as cancer, the BET inhibitors are more appropriate. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the selection and application of these valuable research compounds.
References
Confirming PCAF/GCN5 Bromodomain Inhibition: A Comparative Guide to GSK4027 and its Negative Control, GSK4028
For researchers, scientists, and drug development professionals, establishing the on-target effects of a chemical probe is paramount. This guide provides a comprehensive comparison of GSK4027, a potent and selective inhibitor of the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5), with its enantiomeric negative control, GSK4028. By presenting supporting experimental data and detailed protocols, this document serves as a crucial resource for validating the specific effects of GSK4027 in cellular and biochemical assays.
GSK4027 is a valuable tool for investigating the roles of PCAF and GCN5 in various biological processes, including gene transcription, cellular proliferation, and inflammatory responses. The use of its structurally near-identical but inactive enantiomer, GSK4028, is essential for demonstrating that the observed biological effects of GSK4027 are a direct consequence of PCAF/GCN5 bromodomain inhibition and not due to off-target activities or the compound's chemical scaffold.
Mechanism of Action: Targeting Acetyl-Lysine Recognition
PCAF and GCN5 are histone acetyltransferases (HATs) that play a critical role in chromatin remodeling and gene regulation. Their bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters.
GSK4027 competitively binds to the acetyl-lysine binding pocket of the PCAF and GCN5 bromodomains, thereby preventing their interaction with acetylated proteins. This inhibition disrupts the normal downstream signaling cascades that are dependent on PCAF/GCN5 activity. In contrast, GSK4028, as the (S,S)-enantiomer, does not fit into the binding pocket and therefore exhibits significantly weaker binding and inhibitory activity.
Comparative Efficacy: Biochemical and Cellular Target Engagement
The differential activity of GSK4027 and GSK4028 has been quantified in various biochemical and cellular assays. The following tables summarize the key data demonstrating the potency and selectivity of GSK4027, alongside the comparative inactivity of GSK4028.
| Table 1: Biochemical Assay Data | ||
| Assay Type | Compound | Potency (pIC50 / Ki) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | GSK4027 | pIC50 = 7.4 |
| GSK4028 | pIC50 = 4.9 | |
| BROMOscan | GSK4027 | Ki = 1.4 nM (for PCAF and GCN5) |
| GSK4028 | Significantly weaker binding |
| Table 2: Cellular Target Engagement Data | |
| Assay Type | Compound |
| NanoBRET PCAF Cellular Target Engagement | GSK4027 |
| GSK4028 |
Experimental Protocols
NanoBRET™ Cellular Target Engagement Assay for PCAF
This assay quantifies the ability of a compound to displace a fluorescent tracer from the PCAF bromodomain within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-PCAF fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
GSK4027 and GSK4028
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of GSK4027 and GSK4028. Add the compounds to the cells and incubate for 2 hours.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells and incubate for another 2 hours.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® Substrate to the wells.
-
Data Acquisition: Measure the BRET signal (ratio of acceptor emission to donor emission) using a luminometer.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the underlying principles and experimental design, the following diagrams illustrate the PCAF/GCN5 signaling pathway, the mechanism of GSK4027-mediated inhibition, and the workflow of the NanoBRET assay.
Caption: PCAF/GCN5 signaling pathway.
Caption: Mechanism of GSK4027 inhibition.
Caption: NanoBRET assay workflow.
Conclusion
Validating Target Engagement in Cells: A Comparative Guide to Techniques for GSK4027 and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of techniques used to validate the target engagement of GSK4027, a chemical probe for the PCAF/GCN5 bromodomains, and contrasts these with alternative methods focused on the protein kinase R (PKR).
This guide will delve into the experimental specifics of these techniques, present quantitative data for easy comparison, and visualize the underlying biological pathways and experimental workflows.
Comparing Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of the primary cellular target engagement assay used for GSK4027 and alternative assays for PKR.
| Assay | Target | Principle | Key Parameter | GSK4027 Potency | Alternative Compound Potency (PKR) |
| NanoBRET™ Assay | PCAF/GCN5 | Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc-tagged target to a fluorescently labeled tracer that binds to the same target. Displacement of the tracer by a compound results in a loss of BRET signal. | IC50 | 60 nM (in HEK293 cells for PCAF)[1][2] | Not Applicable |
| Western Blot | PKR | Measures the phosphorylation status of PKR (p-PKR) as an indicator of its activation. Inhibition of PKR by a compound leads to a decrease in the p-PKR signal. | Visual decrease in p-PKR | Not Applicable | Compound-dependent |
| Transcreener® ADP² Assay | PKR (in vitro) | A fluorescence-based immunoassay that directly measures the ADP produced by the kinase reaction. Inhibition of PKR results in a lower ADP signal. | IC50 | Not Applicable | Staurosporine (example inhibitor)[3] |
| ADP-Glo™ Kinase Assay | PKR (in vitro) | A luminescence-based assay that measures ADP production. ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal. | IC50 | Not Applicable | Compound-dependent[4][5] |
| Cellular Thermal Shift Assay (CETSA) | Various | Measures the change in the thermal stability of a target protein upon ligand binding. A bound ligand can increase the melting temperature of the protein. | Thermal shift | Not Applicable | Berberine (for EIF2AK2)[6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding these validation techniques. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.
GSK4027 and the PCAF/GCN5 Pathway
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][7] These proteins are histone acetyltransferases (HATs) that play a crucial role in transcriptional regulation by acetylating histones and other proteins. The bromodomain within these proteins recognizes and binds to acetylated lysine residues, tethering the HAT complex to specific chromatin regions.
Caption: GSK4027 inhibits the binding of PCAF/GCN5 bromodomains to acetylated histones.
NanoBRET™ Assay Workflow
The NanoBRET™ assay is a proximity-based assay that can be used to quantify the engagement of a test compound with a target protein in living cells.[1]
Caption: Workflow for the NanoBRET assay to measure GSK4027 target engagement with PCAF.
PKR Signaling Pathway
Protein Kinase R (PKR), also known as EIF2AK2, is a key component of the innate immune response to viral infections. Upon binding to double-stranded RNA (dsRNA), PKR dimerizes and autophosphorylates, leading to its activation. Activated PKR then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which results in the inhibition of protein synthesis, thereby impeding viral replication.[8]
Caption: Activation of the PKR pathway leads to the inhibition of protein synthesis.
Western Blot Workflow for p-PKR
A common method to assess PKR activation is to measure its phosphorylation on key residues (e.g., Thr446) via Western blotting.
Caption: A typical workflow for detecting phosphorylated PKR using Western blotting.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are protocols for the key experiments cited in this guide.
NanoBRET™ Cellular Target Engagement Assay for PCAF
Objective: To determine the potency of GSK4027 in displacing a fluorescent tracer from the PCAF bromodomain in live HEK293 cells.[1]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-PCAF (full length) and HaloTag-Histone H3.3
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand (tracer)
-
GSK4027
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Cell Plating: Seed HEK293 cells in 96-well plates at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc-PCAF and HaloTag-Histone H3.3 expression vectors according to the manufacturer's protocol for the transfection reagent. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of GSK4027 in Opti-MEM.
-
Tracer and Substrate Preparation: Prepare the NanoBRET™ tracer and substrate solution in Opti-MEM according to the manufacturer's instructions.
-
Assay:
-
Remove the growth medium from the cells.
-
Add the GSK4027 dilutions to the wells.
-
Immediately add the tracer/substrate solution to all wells.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Data Acquisition: Measure the BRET signal using a plate reader equipped with filters for NanoLuc® emission (460 nm) and the tracer's fluorescence (618 nm).
-
Data Analysis: Calculate the BRET ratio (618 nm emission / 460 nm emission). Plot the BRET ratio against the logarithm of the GSK4027 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for PKR Phosphorylation
Objective: To qualitatively or semi-quantitatively assess the inhibition of PKR activation in cells.
Materials:
-
Cells (e.g., HeLa, THP-1)
-
PKR activator (e.g., Poly I:C)
-
PKR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PKR (Thr446) and anti-total PKR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PKR inhibitor for a specified time, followed by stimulation with a PKR activator like Poly I:C. Include appropriate vehicle and positive controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-phospho-PKR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and then apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total PKR antibody to normalize the phospho-PKR signal to the total amount of PKR protein.
Transcreener® ADP² Kinase Assay (In Vitro)
Objective: To measure the enzymatic activity of purified PKR and determine the potency of inhibitors.[3][9]
Materials:
-
Purified recombinant PKR enzyme
-
PKR substrate (e.g., eIF2α)
-
ATP
-
Assay buffer (e.g., 50 mM Tris, 10 mM MgCl2, 0.01% Brij-35)
-
Test compound (PKR inhibitor)
-
Transcreener® ADP² Assay Kit (contains ADP antibody and tracer)
-
384-well plates
-
Plate reader capable of fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI)
Procedure:
-
Enzyme Titration: Determine the optimal concentration of PKR to use in the assay by performing a titration to find a concentration that gives a robust signal within the linear range of the assay.
-
Compound Dosing: Prepare serial dilutions of the test compound.
-
Kinase Reaction:
-
Add the assay buffer, substrate, and ATP to the wells of a 384-well plate.
-
Add the test compound.
-
Initiate the reaction by adding the PKR enzyme.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection: Add the Transcreener® ADP² detection mix (containing the ADP antibody and tracer) to the wells.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a plate reader using the appropriate settings for the chosen detection mode (FP, TR-FRET, or FI).
-
Data Analysis: Convert the raw data to ADP generated using a standard curve. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
This guide provides a framework for understanding and comparing different techniques for validating target engagement in cells. The choice of assay will ultimately depend on the specific research question, the target of interest, and the available resources.
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.de [promega.de]
- 6. Discovery and identification of EIF2AK2 as a direct key target of berberine for anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biochemical and Cellular Effects of GSK4027
For Researchers, Scientists, and Drug Development Professionals
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), two closely related histone acetyltransferases (HATs) implicated in a variety of cellular processes, including gene transcription, DNA repair, and inflammation.[1] Understanding the distinct biochemical and cellular effects of this inhibitor is crucial for its effective use in elucidating the biological functions of PCAF and GCN5 and for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in-cell activities of GSK4027, supported by experimental data and detailed methodologies.
Biochemical Profile: Potent and Selective Inhibition of PCAF/GCN5 Bromodomains
At the biochemical level, GSK4027 demonstrates high-affinity binding to the bromodomains of PCAF and GCN5. This interaction prevents the recognition of acetylated lysine residues on histone and non-histone proteins, thereby inhibiting the recruitment of PCAF/GCN5-containing complexes to chromatin.
Quantitative Biochemical Data for GSK4027
| Target | Assay Type | Metric | Value | Reference |
| PCAF | TR-FRET | IC50 | 40 nM | [1] |
| PCAF | BROMOscan | Ki | 1.4 nM | [1] |
| GCN5 | BROMOscan | Ki | 1.4 nM | [1] |
The high potency of GSK4027 is complemented by its exceptional selectivity. It exhibits a greater than 18,000-fold selectivity for PCAF/GCN5 over the bromodomain and extra-terminal (BET) family of proteins and more than 70-fold selectivity against a broader panel of bromodomains.[1]
Selectivity Profile of GSK4027
| Bromodomain Family | Selectivity vs. PCAF/GCN5 | Reference |
| BET Family | >18,000-fold | [1] |
| Other Bromodomains | >70-fold | [1] |
Cellular Profile: Target Engagement and Biological Consequences
In a cellular context, GSK4027 effectively engages its target, the PCAF bromodomain, demonstrating its cell permeability and ability to interact with its intended target within a living system.
Quantitative Cellular Data for GSK4027
| Target | Assay Type | Metric | Value | Cell Line | Reference |
| PCAF | NanoBRET | IC50 | 60 nM | HEK293 | [1] |
The cellular activity of GSK4027 is further underscored by its lack of general cytotoxicity at effective concentrations. Cellular health assays have shown no significant changes in mitochondrial integrity, nuclear size, or membrane permeability at concentrations up to 200 µM.[1]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of GSK4027 and the workflows of the key experimental assays used to characterize its biochemical and cellular effects.
References
Safety Operating Guide
Proper Disposal of GSK 4027: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for GSK 4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomain. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is intended for research use only. While the Safety Data Sheet (SDS) from suppliers such as Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory safety protocols should always be observed.[1] This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, when handling the compound.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₂₁BrN₄O |
| Molecular Weight | 377.28 g/mol |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general guideline for the proper disposal of this non-hazardous research chemical.
Step 1: Assess the Waste Stream
-
Unused or Expired Compound: Pure, unadulterated this compound that is no longer needed.
-
Contaminated Materials: This includes items such as empty containers, pipette tips, gloves, and bench paper that have come into contact with this compound.
-
Solutions: this compound dissolved in a solvent, such as DMSO.
Step 2: Disposal of Unused or Expired this compound
As a non-hazardous chemical, small quantities of solid this compound may be eligible for disposal in the regular laboratory trash, provided it is securely contained. However, the most prudent approach is to manage it as chemical waste.
-
Containerize: Place the solid this compound in a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name ("this compound"), the quantity, and the date.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Step 3: Disposal of Contaminated Materials
Materials that are not grossly contaminated with this compound can typically be disposed of in the regular laboratory trash.
-
Decontamination: To the extent possible, remove any residual powder.
-
Segregation: Place these materials in a designated laboratory waste container.
-
Disposal: Dispose of as regular solid waste, unless your institutional policy requires otherwise.
Step 4: Disposal of this compound Solutions
Disposal of this compound solutions depends on the solvent used and local regulations.
-
Aqueous Solutions: For non-hazardous, water-soluble waste, some institutions may permit drain disposal with copious amounts of water. Always confirm this is acceptable with your EHS department first.
-
Solvent-Based Solutions (e.g., DMSO): Solutions of this compound in organic solvents should never be poured down the drain. These must be collected as chemical waste.
-
Collection: Collect the solution in a compatible, sealed, and clearly labeled waste container. The label must indicate all chemical constituents, including the solvent.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's EHS department.
-
Experimental Protocols and Methodologies
This document focuses on the logistical and safety aspects of this compound disposal. For detailed experimental protocols regarding the use of this compound as a PCAF/GCN5 bromodomain inhibitor, researchers should refer to relevant scientific literature.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This guide provides general recommendations. Researchers must consult their institution's specific waste disposal policies and all applicable local, state, and federal regulations to ensure full compliance.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
